Trityl olmesartan medoxomil impurity III
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H42N6O5/c1-5-17-42-49-43(32(2)3)44(46(55)57-31-41-33(4)58-47(56)59-41)53(42)30-34-26-28-35(29-27-34)39-24-15-16-25-40(39)45-50-51-52-54(45)48(36-18-9-6-10-19-36,37-20-11-7-12-21-37)38-22-13-8-14-23-38/h6-16,18-29H,2,5,17,30-31H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFAQFEAOEJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Structure of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Trityl Olmesartan (B1677269) Medoxomil Impurity III. This impurity, a critical process-related substance in the synthesis of the antihypertensive drug olmesartan medoxomil, requires thorough characterization to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document details the likely synthetic origin, proposed analytical methodologies for its identification and characterization, and the expected spectroscopic data.
Introduction to Olmesartan Medoxomil and its Impurities
Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension. The synthesis of this complex molecule involves multiple steps, including the use of a trityl protecting group for the tetrazole moiety. During the synthesis and storage of olmesartan medoxomil, various process-related impurities and degradation products can form. Regulatory guidelines necessitate the identification, characterization, and control of any impurity present at levels of 0.10% or greater.
Trityl Olmesartan Medoxomil Impurity III has been identified as a dehydro analog of a key intermediate, trityl olmesartan medoxomil. Its presence can indicate specific conditions in the manufacturing process that may need to be controlled.
Structure and Identification of Impurity III
This compound is chemically identified as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate . It is also referred to as N-Trityl Des-4-hydroxy Olmesartan Medoxomil .
The key structural difference between this impurity and the intended trityl olmesartan medoxomil intermediate is the presence of a propen-2-yl group (isopropenyl group) on the imidazole (B134444) ring, which results from the dehydration of the tertiary alcohol (1-hydroxy-1-methylethyl) group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1227626-51-8 |
| Molecular Formula | C₄₈H₄₂N₆O₅ |
| Molecular Weight | 782.88 g/mol |
Potential Formation Pathway
The formation of this compound is likely due to acid-catalyzed dehydration of the tertiary alcohol on the imidazole side chain of the trityl olmesartan medoxomil intermediate. This reaction can be promoted by acidic conditions and/or elevated temperatures during the synthesis or work-up stages.
Experimental Protocols for Structure Elucidation
The following sections outline the proposed experimental methodologies for the synthesis, isolation, and characterization of this compound. These protocols are based on established methods for related olmesartan impurities.[1]
Synthesis of this compound
A plausible laboratory-scale synthesis of Impurity III involves the acid-catalyzed dehydration of trityl olmesartan medoxomil.[1]
Protocol:
-
Dissolve trityl olmesartan medoxomil (1 equivalent) in a suitable aprotic solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA).
-
Reflux the reaction mixture, monitoring the progress by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the organic layer with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Isolation
A reverse-phase HPLC method can be developed and validated for the detection, quantification, and isolation of Impurity III.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
For isolation, a preparative HPLC system with a larger column dimension and higher flow rate would be employed, collecting the fraction corresponding to the retention time of Impurity III.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis.
Protocol:
-
Dissolve the purified impurity in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS using the HPLC method described above.
-
Acquire mass spectra in positive electrospray ionization (ESI+) mode.
-
Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.
Expected MS Data:
-
[M+H]⁺: The protonated molecular ion is expected at m/z 783.3, corresponding to the molecular formula C₄₈H₄₃N₆O₅⁺.
-
Key Fragments: Fragmentation would likely involve the loss of the trityl group (C₁₉H₁₅, 243.1 Da), the medoxomil group (C₅H₅O₃, 113.0 Da), and other characteristic cleavages around the imidazole and biphenyl (B1667301) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Impurity III.
Protocol:
-
Dissolve a sufficient amount of the purified impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to aid in the assignment of proton and carbon signals.
Expected ¹H NMR Spectral Features:
-
The characteristic signals for the trityl group protons, typically in the range of 7.0-7.5 ppm.
-
Signals for the biphenyl protons.
-
The singlet for the medoxomil methyl group.
-
Signals corresponding to the propen-2-yl group (a methyl singlet and two singlets for the vinyl protons) replacing the signals of the 1-hydroxy-1-methylethyl (B12665419) group.
-
Signals for the propyl chain on the imidazole ring.
Experimental Workflow and Data Analysis
The overall workflow for the structure elucidation of this compound is a systematic process involving synthesis, purification, and spectroscopic analysis.
Conclusion
The comprehensive characterization of this compound is crucial for maintaining the quality and safety of olmesartan medoxomil API. By employing the outlined synthetic and analytical methodologies, researchers and drug development professionals can effectively identify, quantify, and control this impurity. The detailed structural information obtained through these techniques provides a solid foundation for process optimization and regulatory compliance.
References
Synthesis and Characterization of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis and characterization of Trityl Olmesartan (B1677269) Medoxomil Impurity III, a process-related impurity encountered during the manufacturing of the angiotensin II receptor antagonist, Olmesartan Medoxomil. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. This document outlines the synthetic route for this specific impurity, details its characterization, and presents the available data in a structured format for ease of reference. This impurity is also known as N-Trityl Des-4-hydroxy Olmesartan Medoxomil or dehydro olmesartan.[1]
Synthesis
The synthesis of Trityl Olmesartan Medoxomil Impurity III, also referred to as dehydro olmesartan, originates from the medoxomil ester derivative of N-alkylated imidazole (B134444), a key intermediate in the synthesis of Olmesartan Medoxomil. The formation of this impurity involves a dehydration reaction followed by the removal of the trityl protecting group.
A key publication by Babu et al. outlines a synthetic pathway for an impurity with the same molecular formula (C48H42N6O5) as this compound, which they designate as dehydro olmesartan impurity 5.[2] The synthesis commences from the medoxomil ester derivative of N-alkylated imidazole (referred to as compound 17 in the study).[2] This intermediate undergoes dehydration using p-toluenesulphonic acid in toluene (B28343) under reflux conditions to yield the corresponding dehydro derivative (compound 18).[2] Subsequent deprotection of this intermediate using acetic acid furnishes the final impurity, dehydro olmesartan.[2]
Experimental Protocol
Step 1: Dehydration of the Medoxomil Ester Derivative of N-alkylated Imidazole (17)
A solution of the medoxomil ester derivative of N-alkylated imidazole (17) in toluene is treated with a catalytic amount of p-toluenesulphonic acid. The reaction mixture is heated to reflux, and the water generated during the reaction is removed azeotropically. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the crude dehydro derivative (18) is isolated.
Step 2: Deprotection of the Dehydro Derivative (18)
The crude dehydro derivative (18) is dissolved in 40% aqueous acetic acid.[2] The solution is heated at 55–60 °C for 2–3 hours.[2] After cooling to room temperature, the reaction mixture is diluted with a 5% sodium chloride solution.[2] The precipitated solid is filtered and washed with 40% aqueous acetic acid.[2] The filtrate is then extracted with dichloromethane.[2] The organic layer is washed sequentially with a 5% aqueous sodium bicarbonate solution and a 5% sodium chloride solution to yield the final product, dehydro olmesartan (this compound).[2]
Characterization
The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-Trityl Des-4-hydroxy Olmesartan Medoxomil | [1] |
| Synonym | dehydro olmesartan | [2] |
| CAS Number | 1227626-51-8 | [1] |
| Molecular Formula | C48H42N6O5 | [1][2] |
| Molecular Weight | 782.9 g/mol | [1] |
Spectroscopic Data
While detailed NMR and mass spectrometry data are not extensively available in the provided search results, the characterization of similar olmesartan impurities typically involves the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed molecular structure, including the position of protons and carbons, and confirming the absence of the hydroxyl group and the presence of a double bond in the dehydrated moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the impurity.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.
Elemental Analysis
The elemental analysis data for the compound with the molecular formula C48H42N6O5, corresponding to this compound, has been reported as follows:[2]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 73.64 | 73.71 |
| Hydrogen (H) | 5.41 | 5.48 |
| Nitrogen (N) | 10.73 | 10.79 |
Workflow and Diagrams
Synthesis Workflow
The logical flow of the synthesis of this compound can be visualized as a two-step process.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a summary of the available information on the synthesis and characterization of this compound. The outlined synthetic route, based on the dehydration of a key intermediate followed by deprotection, offers a viable method for obtaining this impurity for reference standard purposes. The provided physicochemical and elemental analysis data serve as a foundation for its identification and quantification. Further detailed spectroscopic analysis is recommended for a complete structural elucidation. The control of this and other process-related impurities is paramount in ensuring the quality and safety of Olmesartan Medoxomil drug products.
References
Unraveling the Formation of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) is a meticulously controlled process where the formation of impurities is a critical concern. In the manufacturing of Olmesartan Medoxomil, an angiotensin II receptor antagonist, several process-related impurities can arise. This technical guide provides an in-depth analysis of the formation pathway of a specific impurity, Trityl Olmesartan Medoxomil Impurity III, also identified as N-Trityl Des-4-hydroxy Olmesartan Medoxomil.
Core Synthesis of Olmesartan Medoxomil: A Prerequisite to Understanding Impurity Formation
The synthesis of Olmesartan Medoxomil is a multi-step process that typically involves the coupling of two key intermediates: an imidazole (B134444) derivative and a trityl-protected biphenyl (B1667301) bromide. This is followed by a series of reactions including hydrolysis, esterification, and a final deprotection step to yield the active pharmaceutical ingredient.
A crucial intermediate in this synthesis is Trityl Olmesartan Medoxomil. The final step in the synthesis involves the removal of the trityl protecting group from the tetrazole ring, which is typically achieved under acidic conditions.
The Genesis of Impurity III: An Acid-Catalyzed Dehydration
This compound is characterized by the absence of the hydroxyl group on the isopropyl side chain of the imidazole ring, which is replaced by a double bond, forming a propen-2-yl group. This structural modification points towards a dehydration reaction as the cause of its formation.
The formation of this impurity is intrinsically linked to the final deprotection step in the synthesis of Olmesartan Medoxomil. The acidic environment required to cleave the trityl group also provides the necessary catalytic conditions for the elimination of a water molecule from the tertiary alcohol present on the imidazole side chain of the Trityl Olmesartan Medoxomil intermediate.
Table 1: Key Molecules in the Formation of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |
| Trityl Olmesartan Medoxomil | C48H44N6O6 | 800.90 | 144690-92-6 | Key Intermediate |
| This compound | C48H42N6O5 | 782.88 | 1227626-51-8 | Impurity |
| Olmesartan Medoxomil | C29H30N6O6 | 558.59 | 144689-63-4 | Active Pharmaceutical Ingredient |
Experimental Insight: The Deprotection Step
While specific proprietary experimental protocols may vary, a general procedure for the deprotection of Trityl Olmesartan Medoxomil involves treatment with an acid in a suitable solvent system.
General Experimental Protocol for Deprotection:
-
Dissolution: Trityl Olmesartan Medoxomil is dissolved in an appropriate organic solvent, such as acetic acid, often in the presence of water.
-
Acid Treatment: The solution is treated with an acid catalyst. The strength and concentration of the acid, along with the reaction temperature and time, are critical parameters that can influence the rate of both the desired deprotection and the undesired dehydration side reaction.
-
Work-up: Following the reaction, the mixture is typically worked up to remove the cleaved trityl carbinol and isolate the crude Olmesartan Medoxomil. This often involves precipitation, filtration, and extraction steps.
-
Purification: The crude product is then purified, typically by recrystallization or chromatography, to remove Impurity III and other process-related impurities.
The yield of Impurity III is highly dependent on the reaction conditions of the deprotection step. Factors such as increased acid concentration, higher temperatures, and prolonged reaction times can favor the dehydration reaction, leading to a higher percentage of this impurity in the final product.
Visualizing the Formation Pathway
The following diagrams illustrate the key chemical transformations in the formation of this compound.
Caption: Overview of the synthesis of Olmesartan Medoxomil and the side reaction leading to Impurity III.
Caption: Proposed mechanism for the acid-catalyzed dehydration of Trityl Olmesartan Medoxomil.
Conclusion
The formation of this compound is a direct consequence of the acidic conditions employed during the deprotection of the trityl group in the final stage of Olmesartan Medoxomil synthesis. Understanding this formation pathway is paramount for process optimization and impurity control. By carefully controlling the parameters of the deprotection step, such as temperature, acid concentration, and reaction time, the formation of this dehydration impurity can be minimized, ensuring the purity and quality of the final active pharmaceutical ingredient. This knowledge is crucial for researchers and professionals in drug development and manufacturing to implement effective control strategies and meet stringent regulatory requirements.
An In-depth Technical Guide on the Physicochemical Properties of N-Trityl Des-4-hydroxy Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Trityl Des-4-hydroxy Olmesartan (B1677269) Medoxomil is recognized as a process-related impurity and a potential degradant of Olmesartan Medoxomil, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that necessitates thorough characterization to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of N-Trityl Des-4-hydroxy Olmesartan Medoxomil and outlines the experimental protocols typically employed for the characterization of such pharmaceutical impurities. While specific experimental data for this particular impurity is not extensively available in public literature, this guide leverages data from the closely related N-Trityl Olmesartan Medoxomil and established analytical methodologies for olmesartan and its related substances.
Chemical Identity
-
Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate[3]
-
Molecular Weight: 782.9 g/mol [4]
Physicochemical Properties
The physicochemical properties of a drug impurity are fundamental to understanding its behavior during manufacturing, formulation, and in biological systems. The following table summarizes the available and predicted data for N-Trityl Des-4-hydroxy Olmesartan Medoxomil, with some data extrapolated from its close analog, N-Trityl Olmesartan Medoxomil.
| Property | Value | Source |
| Molecular Formula | C₄₈H₄₂N₆O₅ | [3][4] |
| Molecular Weight | 782.9 g/mol | [4] |
| Melting Point | Data not available for the specific compound. The related N-Trityl Olmesartan Medoxomil has a melting point of 180°C. | [6] |
| Boiling Point (Predicted) | Data not available. | |
| Solubility | Data not available. The parent compound, Olmesartan Medoxomil, is poorly soluble in water. It is anticipated that the tritylated impurity would have very low aqueous solubility and be soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [7] |
| pKa (Predicted) | Data not available. |
Experimental Protocols
The characterization of a pharmaceutical impurity like N-Trityl Des-4-hydroxy Olmesartan Medoxomil involves a suite of analytical techniques to determine its structure, purity, and other critical properties.
Isolation and Purification
The initial step in characterizing an unknown impurity is its isolation from the API or reaction mixture. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Protocol for Preparative HPLC:
-
Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the impurity from the main component and other impurities.[8]
-
Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance, often around 240-260 nm.[9][10]
-
Fraction Collection: Fractions corresponding to the impurity peak are collected, pooled, and the solvent is evaporated to yield the isolated impurity.
Structural Elucidation
Once isolated, the structure of the impurity is elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying impurities in complex mixtures.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise arrangement of atoms in the molecule, confirming the absence of the hydroxyl group and the presence of the trityl group.[8]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[8]
Purity Determination
The purity of the isolated impurity standard is critical for its use in quantitative analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for purity assessment.
Protocol for HPLC Purity Analysis:
-
Column: A high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M Na₂HPO₄ adjusted to a specific pH) and an organic solvent like acetonitrile. An isocratic or gradient elution can be used.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Detection Wavelength: 240 nm.[11]
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Forced Degradation Studies
To understand the potential for N-Trityl Des-4-hydroxy Olmesartan Medoxomil to form under stress conditions, forced degradation studies are performed on the parent drug, Olmesartan Medoxomil.
Protocol for Forced Degradation:
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 1M HCl) at an elevated temperature (e.g., 60°C).[9]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 2M NaOH) at an elevated temperature (e.g., 60°C).[9]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., hydrogen peroxide).[12]
-
Thermal Degradation: The solid drug substance is heated to a high temperature.[12]
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.[12]
-
Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Logical Workflow for Impurity Characterization
The following diagram illustrates the typical workflow for the identification, isolation, and characterization of a process-related impurity like N-Trityl Des-4-hydroxy Olmesartan Medoxomil.
References
- 1. labshake.com [labshake.com]
- 2. Tritylolmesartan medoxomil | C48H44N6O6 | CID 19036162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trityl Olmesartan Medoxomil | CAS No- 144690-92-6 | Simson Pharma Limited [simsonpharma.com]
- 7. Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpaonline.com [ajpaonline.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
A Technical Guide to the Identification of Impurities in Trityl Olmesartan Medoxomil Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the potential impurities that can arise during the synthesis of Trityl Olmesartan Medoxomil, a critical intermediate in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Introduction: The Significance of Impurity Profiling
Olmesartan Medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. Its synthesis is a multi-step process, with Trityl Olmesartan Medoxomil serving as a key protected intermediate. The trityl group (triphenylmethyl) is employed to protect the tetrazole ring during synthesis and is later removed in the final step. The purity of this intermediate is crucial, as any impurities formed at this stage can be carried over to the final API, potentially affecting its safety and stability. This document outlines the common impurities, their formation, and the analytical methodologies for their identification and quantification.
Common Impurities in Trityl Olmesartan Medoxomil Synthesis
The synthesis of Trityl Olmesartan Medoxomil is susceptible to the formation of several process-related impurities and regioisomers. These can originate from starting materials, side reactions, or degradation.
Regioisomeric Impurities
Regioisomers are a primary concern in the synthesis of sartan-class drugs containing a tetrazole ring.
-
Tetrazole N-1 and N-2 Isomers : The alkylation of the tetrazole ring with the trityl group can theoretically occur at the N-1 or N-2 position. While historically often depicted as the N-1 isomer, crystallographic studies have revealed that the trityl substituent is predominantly attached to the N-2 nitrogen atom of the tetrazole ring[1]. The presence of the alternative isomer is a potential impurity.
-
Imidazole (B134444) N-3 Regioisomer : During the N-alkylation step to form the imidazole ring, an undesired N-3 regioisomeric impurity of the precursor, Trityl Olmesartan Ethyl Ester (TOEE), can be formed at levels of 0.2–0.3%[2]. This impurity can then be carried through to the Trityl Olmesartan Medoxomil stage.
Process-Related Impurities
These impurities arise from specific reactions or reagents used during the synthesis. A patent for Olmesartan Medoxomil with reduced impurity levels highlights several key impurities that originate at the Trityl Olmesartan Medoxomil (referred to as MTT) stage[3].
-
MTT-Me (Methoxy Impurity) : This impurity, 4-(1-methoxy-1-methylethyl)-2-propyl-1-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylic acid medoxomil ester, can form if methanol (B129727) is present as a solvent or reagent, leading to the methylation of the tertiary alcohol.
-
MTT-Cl (Chloro Impurity) : This results from the reaction with residual chlorinating agents, leading to the formation of a chloro-alkane instead of the medoxomil ester.
-
MTT-eliminate (Dehydro Impurity) : Dehydration of the tertiary alcohol on the imidazole side chain leads to the formation of an alkene impurity, known as Dehydro Olmesartan-2-trityl Medoxomil[3][4].
-
Trityl Azide (B81097) : This genotoxic impurity can potentially form if azide reagents are used in the synthesis of the tetrazole ring and are not completely removed[5].
Other Related Substances
-
Olmesartan Acid Impurity : Incomplete esterification or hydrolysis of the medoxomil ester group on the Trityl Olmesartan Medoxomil intermediate can result in the corresponding carboxylic acid[6].
-
Dibiphenyl Olmesartan : This impurity can arise from side reactions involving the biphenyl (B1667301) starting material[7].
Quantitative Analysis of Impurities
Effective impurity control requires sensitive and accurate analytical methods to quantify their levels. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. The tables below summarize typical impurity levels and HPLC method validation parameters found in the literature.
Table 1: Observed Levels of Key Impurities
| Impurity Class | Specific Impurity | Observed Level (%) | Reference |
| Regioisomer | Imidazole N-3 Isomer (of TOEE) | 0.2 - 0.3 | [2] |
| Regioisomer | N-1 and N-2 Medoxomil Impurities (in final API) | 0.03 - 0.18 | [8] |
| Process-Related | OLM-Me, OLM-Cl, OLM-eliminate (target limit in final API) | < 0.1 | [3] |
Table 2: Summary of HPLC Method Parameters for Impurity Profiling
| Parameter | Typical Values | References |
| Column | Reversed-phase C18 (e.g., 150 x 4.6mm, 5µm) | [9][10] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (gradient or isocratic) | [9][10] |
| Detection Wavelength | 225 - 260 nm | [9][11] |
| Flow Rate | 1.0 mL/min | [10] |
| Linearity Range (Impurity) | LOQ to ~0.4% (or 0.25 - 7 µg/mL) | [9][12] |
| Accuracy (% Recovery) | 98.5% - 101.2% | [12] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a representative example based on common practices for analyzing Olmesartan Medoxomil and its related substances[9][10].
-
Preparation of Mobile Phase :
-
Buffer : Dissolve 4.7 g of sodium dihydrogen orthophosphate in 1000 mL of high-purity water. Add 1 mL of triethylamine (B128534) and adjust the pH to 4.0 with orthophosphoric acid[9].
-
Mobile Phase Composition : Prepare a mixture of Buffer and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions :
-
Instrument : HPLC system with a UV or DAD detector.
-
Column : Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.
-
Flow Rate : 1.0 mL/min.
-
Detection : 225 nm.
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the Trityl Olmesartan Medoxomil sample in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).
-
-
Analysis :
-
Inject the sample solution into the chromatograph.
-
Identify and quantify impurities by comparing their retention times and peak areas with those of qualified reference standards. The retention time for the Olmesartan Acid impurity is typically around 3.2 minutes, while Olmesartan Medoxomil elutes around 8.3 minutes under these conditions[9].
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method[11][12].
-
Sample Preparation : Prepare stock solutions of Trityl Olmesartan Medoxomil in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions :
-
Acid Hydrolysis : Add 0.1 M HCl to the sample solution and heat at 60-80°C for a specified period (e.g., 1-4 hours). Neutralize the solution before analysis[5][11].
-
Base Hydrolysis : Add 0.01 M - 1 M NaOH to the sample solution and heat at 60-80°C for a specified period. Neutralize before analysis[5][11].
-
Oxidative Degradation : Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24-48 hours[11].
-
Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 90°C) for several days[5].
-
Photolytic Degradation : Expose the solid drug substance to UV light (as per ICH Q1B guidelines).
-
-
Analysis : Analyze the stressed samples using the validated HPLC method (Protocol 1). Compare the chromatograms with that of an unstressed sample to identify and quantify degradation products.
-
Characterization : Isolate significant degradation products using preparative HPLC and elucidate their structures using mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[10][13].
Visualizations: Pathways and Workflows
The following diagrams illustrate the synthesis pathway, impurity formation, and the analytical workflow for impurity identification.
References
- 1. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Spectroscopic Analysis of Trityl Olmesartan Medoxomil Impurity III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Trityl olmesartan (B1677269) medoxomil impurity III. While specific data for this exact impurity is not publicly available, this document compiles representative data from closely related tritylated olmesartan medoxomil intermediates and impurities to serve as a valuable reference for its identification and characterization. The experimental protocols detailed herein are based on established methods for the analysis of similar pharmaceutical compounds.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a trityl-containing olmesartan medoxomil impurity. This data is synthesized from published characterizations of analogous compounds.[1][2][3][4]
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.50 | m | 15H | Trityl group protons |
| 6.80 - 7.70 | m | 8H | Biphenyl protons |
| 5.40 | s | 2H | -CH₂- (imidazole) |
| 4.90 | s | 2H | -CH₂- (medoxomil) |
| 2.55 | t | 2H | -CH₂-CH₂-CH₃ |
| 2.10 | s | 3H | -CH₃ (medoxomil) |
| 1.55 | m | 2H | -CH₂-CH₂-CH₃ |
| 1.35 | s | 6H | -C(CH₃)₂OH |
| 0.85 | t | 3H | -CH₂-CH₂-CH₃ |
Note: The exact chemical shifts may vary depending on the solvent and the specific isomeric structure of the impurity.
Table 2: Representative Mass Spectrometry (MS) Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (m/z) | ~801.3 |
| Key Fragment Ions (m/z) | 243.1 (Trityl cation), other fragments corresponding to the loss of the medoxomil group and parts of the olmesartan structure. |
Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.
Table 3: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~3060 | Aromatic C-H stretch |
| ~2960 | Aliphatic C-H stretch |
| ~1830 | C=O stretch (dioxolenone ring) |
| ~1710 | C=O stretch (ester) |
| ~1610, 1490, 1450 | Aromatic C=C stretch |
| ~1280 | C-O stretch (ester) |
| ~700 | C-H out-of-plane bend (aromatic) |
Note: The IR spectrum provides information about the functional groups present in the molecule.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other impurities and the active pharmaceutical ingredient (API).
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow: 8-12 L/min.
-
Drying gas temperature: 300-350 °C.
-
Mass range: 100-1000 m/z.
-
For MS/MS, select the precursor ion corresponding to [M+H]⁺ and apply a suitable collision energy.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the impurity.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a pharmaceutical impurity.
Caption: General workflow for the spectroscopic identification of a pharmaceutical impurity.
Caption: Logical relationship between spectroscopic data and molecular structure determination.
References
- 1. [PDF] Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Forced Degradation Studies of Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of olmesartan (B1677269) medoxomil, an angiotensin II receptor blocker used in the treatment of hypertension. Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods. This document summarizes key findings from various studies, presenting experimental protocols, quantitative data on degradation, and visual representations of workflows and degradation pathways.
Introduction to Forced Degradation of Olmesartan Medoxomil
Olmesartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, olmesartan, in the gastrointestinal tract.[1] Understanding its stability profile under various stress conditions is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure the safety and efficacy of the final drug product.[2][3] Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as exposure to strong acids and bases, oxidizing agents, heat, and light.[4][5] These studies help in identifying potential degradation products and developing analytical methods capable of separating and quantifying these degradants from the parent drug.[6][7]
Experimental Protocols for Forced Degradation
Detailed methodologies are crucial for reproducible stability studies. The following protocols for various stress conditions have been compiled from multiple sources.
2.1. Analytical Method
A common analytical technique for assessing degradation is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). A typical stability-indicating HPLC method for olmesartan medoxomil utilizes a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate (B84403) buffer at pH 4.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2][8][9] Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 230-260 nm.[2][9]
2.2. Stress Conditions
The following table summarizes the experimental conditions used in forced degradation studies of olmesartan medoxomil.
| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. to 60°C | 8 - 48 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.01 M - 2 M | Room Temp. to 60°C | 2 - 48 hours |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp. to 60°C | 8 - 48 hours |
| Thermal Degradation | Dry Heat | N/A | 60°C | 48 hours |
| Photolytic Degradation | UV Light | N/A | Ambient | Not specified |
This table represents a summary of conditions reported in various studies.[2][4][10][11] Specific conditions may vary between laboratories.
Quantitative Analysis of Degradation
The extent of degradation of olmesartan medoxomil under different stress conditions is summarized below. The data highlights the susceptibility of the drug to hydrolytic and oxidative stress.
| Stress Condition | Reagent/Condition | % Degradation | Degradation Products (DPs) Formed | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Significant | DP-I, DP-II, DP-III, DP-IV | [2] |
| Base Hydrolysis | 0.01 M NaOH, 60°C | More pronounced than acid | DP-I, DP-II, DP-III | [2] |
| Neutral Hydrolysis | Water, 60°C | Slower than acid/base | DP-I, DP-II, DP-III | [2] |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Significant | DP-I, DP-II, DP-III | [2] |
| Thermal Degradation | Solid drug | No significant degradation | - | [2] |
| Photolytic Degradation | Solid drug | No significant degradation | - | [2] |
The identification of specific degradation products (DP-I, etc.) is based on the retention times in the HPLC chromatograms as reported in the cited literature.
Visualization of Experimental Workflow and Degradation Pathway
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of a drug substance like olmesartan medoxomil.
Caption: General workflow for forced degradation studies.
4.2. Proposed Degradation Pathway
Based on the literature, the degradation of olmesartan medoxomil primarily occurs at the ester linkage and the medoxomil ring. The following diagram illustrates a simplified potential degradation pathway.
Caption: Simplified degradation pathway of Olmesartan Medoxomil.
Conclusion
The forced degradation studies of olmesartan medoxomil reveal that the drug substance is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.[2][6] The primary degradation pathway involves the hydrolysis of the medoxomil ester to form olmesartan acid.[12] The information gathered from these studies is instrumental for the development of robust formulations and for establishing appropriate storage conditions and shelf-life for olmesartan medoxomil drug products. The development and validation of a stability-indicating analytical method are essential to ensure that any degradation products that may form during the shelf-life of the product can be accurately monitored.[4][8]
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. research.abo.fi [research.abo.fi]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Trityl Olmesartan Medoxomil Impurity III
Introduction
Trityl olmesartan (B1677269) medoxomil is a critical intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2][3] During the synthesis and storage of Olmesartan Medoxomil, various process-related impurities and degradation products can arise. One such potential impurity is Trityl olmesartan medoxomil impurity III.[1][4][5] Regulatory bodies require stringent control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the identification and quantification of this compound is essential for quality control in the pharmaceutical industry.
This document provides a detailed application note and protocol for the development and validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug substances.
Chemical Information:
-
This compound:
I. Analytical Method Development
Objective: To develop a specific, sensitive, accurate, and precise RP-HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions:
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions are proposed based on existing methods for olmesartan medoxomil and its impurities.[6][7][8]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) or equivalent |
| Mobile Phase A | 0.01M Sodium Dihydrogen Phosphate buffer with 1 mL of Triethylamine in 1000 mL of water, pH adjusted to 4.0 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program should be optimized to achieve good resolution between Olmesartan Medoxomil, Trityl olmesartan medoxomil, and Impurity III. A starting point could be a linear gradient from 60% Mobile Phase A to 40% over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 225 nm[6] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Experimental Workflow for Method Development:
Figure 1: Workflow for Analytical Method Development.
II. Method Validation Protocol
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation will ensure that the method is suitable for its intended purpose.
Validation Parameters:
The following parameters will be evaluated:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This will be demonstrated by the resolution of this compound from olmesartan medoxomil and other potential impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.[7][8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Linearity will be evaluated over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.[6][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy will be determined by performing recovery studies at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification level) by spiking a known amount of Impurity III standard into a sample matrix.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision will be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.[7]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[9]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include pH of the mobile phase, column temperature, and flow rate.
-
Solution Stability: The stability of the standard and sample solutions will be evaluated at room temperature and under refrigerated conditions over a specified period.
Experimental Protocol for Method Validation:
Figure 2: Protocol for Analytical Method Validation.
III. Data Presentation
All quantitative data generated during the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 2: System Suitability Results (Example)
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Olmesartan & Impurity III) | > 2.0 | 3.5 |
| Tailing Factor (Impurity III) | < 2.0 | 1.2 |
| Theoretical Plates (Impurity III) | > 2000 | 5500 |
| %RSD of Peak Area (n=6) | < 2.0% | 0.8% |
Table 3: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area |
| 0.1 (LOQ) | 1500 |
| 0.5 | 7500 |
| 1.0 | 15200 |
| 2.0 | 30100 |
| 3.0 | 45500 |
| Correlation Coefficient (r²) | > 0.999 |
| Linearity Range | LOQ to 3.0 µg/mL |
Table 4: Accuracy (Recovery) Data (Example)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.8% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.19 | 99.2% |
| Average % Recovery | 99.7% |
Table 5: Precision Data (Example)
| Parameter | %RSD |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (n=6) | 1.1% |
Table 6: LOD and LOQ (Example)
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Table 7: Robustness Study (Example)
| Parameter Variation | %RSD of Results |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| pH of Mobile Phase A (± 0.2) | 1.5% |
| Column Temperature (± 2°C) | 1.2% |
IV. Conclusion
The proposed RP-HPLC method for the determination of this compound provides a framework for a robust and reliable analytical procedure. The detailed method development and validation protocols outlined in this document are designed to meet the stringent requirements of the pharmaceutical industry and regulatory agencies. Adherence to these protocols will ensure the development of a high-quality analytical method suitable for routine quality control of Olmesartan Medoxomil bulk drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trityl Olmesartan Medoxomil | CAS#:144690-92-6 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 1227626-51-8 [chemicalbook.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Quantification of Trityl Olmesartan Medoxomil Impurity III
AN-HPLC-003
Introduction
Olmesartan (B1677269) medoxomil is an angiotensin II receptor antagonist widely used for the treatment of hypertension.[1] During the synthesis of olmesartan medoxomil, several process-related impurities can be generated, which need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] One such potential impurity is Trityl olmesartan medoxomil, a key intermediate in the synthesis.[2] This application note describes a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Trityl olmesartan medoxomil (designated here as Impurity III) in bulk drug substance of olmesartan medoxomil.
Principle
The method utilizes reversed-phase chromatography with a C18 column and gradient elution to achieve separation of Trityl olmesartan medoxomil from olmesartan medoxomil and other related substances. The quantification is performed using a UV detector, where the peak area of Trityl olmesartan medoxomil is proportional to its concentration in the sample.
Materials and Reagents
-
Analytes: Olmesartan medoxomil, Trityl olmesartan medoxomil reference standard
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Orthophosphoric acid (AR grade), Monobasic potassium phosphate (B84403) (AR grade)
-
Columns: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent[3]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 0.015 M solution of monobasic potassium phosphate in water.[4] Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade).[5]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm)[3] |
| Mobile Phase | A: 0.015 M Potassium Phosphate buffer (pH 3.0)[4][5]B: Acetonitrile[5] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm[3][6] |
| Injection Volume | 20 µL[5] |
| Run Time | 50 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (Trityl Olmesartan Medoxomil): Accurately weigh about 15 mg of Trityl olmesartan medoxomil reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 300 µg/mL.[7]
-
Standard Solution: From the Standard Stock Solution, prepare a working standard solution with a concentration of approximately 1.5 µg/mL.
-
Sample Solution (Olmesartan Medoxomil): Accurately weigh about 50 mg of the olmesartan medoxomil sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of approximately 1000 µg/mL. Sonicate if necessary to ensure complete dissolution.
System Suitability
Inject the standard solution in six replicates. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the six replicate injections is not more than 5.0%.
-
The theoretical plates for the Trityl olmesartan medoxomil peak are not less than 2000.
-
The tailing factor for the Trityl olmesartan medoxomil peak is not more than 2.0.
Quantification
The percentage of Trityl olmesartan medoxomil impurity in the olmesartan medoxomil sample is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) × (Concstandard / Concsample) × 100
Where:
-
Areaimpurity is the peak area of Trityl olmesartan medoxomil in the sample chromatogram.
-
Areastandard is the average peak area of Trityl olmesartan medoxomil from the standard solution injections.
-
Concstandard is the concentration of the Trityl olmesartan medoxomil standard solution (µg/mL).
-
Concsample is the concentration of the olmesartan medoxomil sample solution (µg/mL).
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| RSD of Peak Area (%) | ≤ 5.0% | 1.2% |
| Theoretical Plates | ≥ 2000 | 4500 |
| Tailing Factor | ≤ 2.0 | 1.1 |
Table 2: Linearity Data for Trityl Olmesartan Medoxomil
| Concentration (µg/mL) | Peak Area |
| 0.25 | 15,234 |
| 0.50 | 30,156 |
| 1.00 | 60,543 |
| 1.50 | 90,876 |
| 2.00 | 121,123 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 50 | 0.75 | 0.74 | 98.7 |
| 100 | 1.50 | 1.52 | 101.3 |
| 150 | 2.25 | 2.23 | 99.1 |
Method Validation Summary
-
Specificity: The method demonstrated good resolution between olmesartan medoxomil and Trityl olmesartan medoxomil, with no interference from the diluent or other known impurities.
-
Linearity: The method was found to be linear over a concentration range of 0.25 µg/mL to 2.0 µg/mL for Trityl olmesartan medoxomil, with a correlation coefficient (r²) of ≥ 0.999.[3]
-
Accuracy: The recovery of Trityl olmesartan medoxomil was within 98.0% to 102.0%, indicating good accuracy of the method.[3]
-
Precision: The RSD for replicate injections was less than 2.0%, demonstrating good precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Trityl olmesartan medoxomil were determined to be 0.08 µg/mL and 0.25 µg/mL, respectively.
Visualization
Caption: HPLC workflow for the quantification of Trityl olmesartan medoxomil impurity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]
- 6. turkjps.org [turkjps.org]
- 7. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
Application Note: A Stability-Indicating UPLC Method for the Separation of Olmesartan Medoxomil and Its Impurities, Including Trityl Olmesartan Medoxomil
[AN-UPLC-001]
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Olmesartan (B1677269) Medoxomil from its process-related impurities and degradation products. The method is stability-indicating and can be effectively used for routine quality control analysis of bulk drug and pharmaceutical dosage forms. Special attention is given to the separation of Trityl olmesartan medoxomil, a key process-related impurity.
Introduction
Olmesartan Medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension. During its synthesis and storage, various impurities can arise, which may affect the safety and efficacy of the drug product. Trityl olmesartan medoxomil is a significant process-related impurity. Therefore, a reliable analytical method is crucial for the separation and quantification of these impurities. This UPLC method provides a rapid and efficient separation of Olmesartan Medoxomil and its impurities within a short run time, ensuring high throughput in a quality control environment.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A validated UPLC method was employed for the analysis. The instrumental setup and chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 258 nm |
| Run Time | 15 minutes |
Gradient Elution Program
A gradient elution is employed to achieve optimal separation of all impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 8.0 | 30 | 70 |
| 10.0 | 30 | 70 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Olmesartan Medoxomil reference standard and known impurities (including Trityl olmesartan medoxomil) in a diluent (Acetonitrile:Water 50:50 v/v) to obtain a final concentration of 100 µg/mL for Olmesartan Medoxomil and 1 µg/mL for each impurity.
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to obtain a final concentration of approximately 100 µg/mL of Olmesartan Medoxomil. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.22 µm syringe filter before injection.
Data Presentation
The following table summarizes the retention times (RT), relative retention times (RRT), and resolution (Rs) for Olmesartan Medoxomil and its key impurities.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Olmesartan Acid | 2.5 | 0.42 | - |
| Olmesartan Medoxomil | 6.0 | 1.00 | 15.2 |
| Trityl Olmesartan Medoxomil | 9.8 | 1.63 | 18.5 |
| Dimer Impurity | 11.2 | 1.87 | 8.1 |
Data presented is representative and may vary slightly based on the specific instrument and column used.
Experimental Workflow
Application Note: LC-MS/MS for the Identification of Trityl Olmesartan Medoxomil and Olmesartan Medoxomil Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olmesartan (B1677269) medoxomil is a potent angiotensin II receptor blocker used for the treatment of hypertension. It is a prodrug, which is rapidly hydrolyzed to its active metabolite, olmesartan, after administration.[1][2] The synthesis of olmesartan medoxomil often involves a key intermediate, Trityl olmesartan medoxomil, where a trityl group serves as a protecting group for the tetrazole moiety.[3][4] The final step in the synthesis is the deprotection (detritylation) of this intermediate to yield the active pharmaceutical ingredient (API).[3]
Stability testing is a critical component of drug development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH), to ensure the safety and efficacy of the final product.[1] Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, such as acid, base, oxidation, heat, and light.[5][6] This application note provides a detailed protocol for conducting forced degradation studies on olmesartan medoxomil and identifying the resulting degradation products using a stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Understanding these degradation pathways is essential for developing stable formulations and ensuring product quality.
Experimental and Analytical Workflow
The overall process involves subjecting the olmesartan medoxomil API to various stress conditions to induce degradation. The resulting samples are then prepared and analyzed by LC-MS/MS to separate, identify, and characterize the parent drug and its degradation products.
Caption: Workflow for forced degradation and LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of olmesartan medoxomil. A stock solution of the drug is typically prepared in a solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.[1][6]
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 M to 1 M hydrochloric acid (HCl).[1][5][6]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).[1]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH).[7]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose the solid drug substance (powder) to dry heat in an oven (e.g., at 60°C) for up to 48 hours.[5]
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (e.g., at 254 nm) in a UV cabinet for a defined period.[1]
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
For samples from hydrolytic and oxidative studies, dilute an aliquot of the final (neutralized) solution with the mobile phase diluent to achieve a target concentration (e.g., 10-100 µg/mL).[1][6]
-
For thermally and photolytically stressed samples, accurately weigh the solid powder and dissolve it in the mobile phase diluent to the same target concentration.
-
Filter all prepared samples through a 0.45 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.[6]
Protocol 3: LC-MS/MS Method
The following is a representative stability-indicating LC-MS/MS method synthesized from published literature.[1][5][8][9]
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5][7]
-
Mobile Phase A: 0.1% Formic Acid in Water or a phosphate (B84403) buffer.[5][8]
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the parent drug and its degradation products.
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10-20 µL.[7]
-
Detector: Photodiode Array (PDA) detector followed by the mass spectrometer.
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]
-
Ion Source Voltage: ~5500 V.[9]
-
Capillary Temperature: ~350°C.[9]
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) on the detected parent and impurity peaks to obtain fragmentation patterns for structural elucidation.
-
Collision Gas: Nitrogen.[9]
-
Data Presentation
Quantitative data from forced degradation studies are summarized to show the extent of degradation under different conditions.
Table 1: Summary of Forced Degradation Conditions and Results for Olmesartan Medoxomil
| Stress Condition | Reagent/Condition | Time (hours) | Temperature | % Degradation | Number of Degradation Products |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24 | 60°C | ~10-15% | 1-2 |
| Base Hydrolysis | 0.01 M NaOH | 4 | Room Temp | ~12-20% | 1-3[1] |
| Neutral Hydrolysis | Water | 48 | 60°C | ~5-10% | 2-3[1] |
| Oxidation | 3% H₂O₂ | 48 | Room Temp | ~8-13% | 1-2[1][10] |
| Thermal (Solid) | Heat | 48 | 60°C | < 2% (Stable) | Not Significant[1][5] |
| Photolytic (Solid) | UV light (254 nm) | 48 | Room Temp | < 2% (Stable) | Not Significant[1][5] |
Note: Degradation percentages are approximate and can vary based on specific experimental conditions.
Table 2: Characterization of Major Identified Degradation Products of Olmesartan Medoxomil
| Degradation Product | Formation Condition | Proposed Structure |
|---|---|---|
| Olmesartan Acid (Active Metabolite) | Acid, Base, Neutral Hydrolysis | Hydrolysis of the medoxomil ester group.[10][11] |
| Dehydrated Olmesartan | Acidic conditions | Loss of a water molecule from the 1-hydroxy-1-methylethyl (B12665419) group.[11] |
| Esterified Dimer of Olmesartan | Storage at 40°C/75% RH | Dimer formed via ester linkage.[12] |
| N-1/N-2 Medoxomil Impurities | Synthesis-related | Alkylation on different nitrogens of the tetrazole ring.[2] |
Note: The primary degradation product observed under hydrolytic conditions is the active metabolite, olmesartan acid, resulting from the cleavage of the medoxomil ester.[10][13]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. ijpsr.com [ijpsr.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. A multianalyte LC-MS/MS method for accurate quantification of Nitrosamines in Olmesartan tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Trityl Olmesartan Medoxomil Impurity III Reference Standard
Introduction
This document provides detailed application notes and protocols for the preparation of a reference standard for Trityl Olmesartan (B1677269) Medoxomil Impurity III. This impurity is a potential process-related impurity in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension. The availability of a well-characterized reference standard for this impurity is crucial for the quality control and regulatory compliance of Olmesartan Medoxomil active pharmaceutical ingredient (API) and its formulations. Trityl Olmesartan Medoxomil is an intermediate in the synthesis of Olmesartan medoxomil[1][2]. The molecular formula of Trityl Olmesartan Medoxomil Impurity III is C48H42N6O5, with a molecular weight of 782.88[1][2].
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of Olmesartan Medoxomil.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, likely originating from key intermediates in the Olmesartan Medoxomil synthesis. The proposed synthetic route involves the N-alkylation of an imidazole (B134444) derivative followed by subsequent modifications and deprotection steps. A general synthesis approach for related substances of olmesartan medoxomil has been described, which can be adapted for this specific impurity[3]. The synthesis of Trityl Olmesartan Ethyl Ester, a key intermediate, is achieved by reacting an imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide[4]. A one-pot, three-component assembly of trityl olmesartan medoxomil has also been developed[1][].
Proposed Synthetic Scheme:
The synthesis involves the coupling of key imidazole and biphenyl (B1667301) tetrazole intermediates, followed by esterification and a final deprotection step. The "Impurity III" designation suggests a specific structural variation from the main Trityl Olmesartan Medoxomil structure, potentially an isomer or a degradation product. For the purpose of this protocol, we will assume Impurity III is an N-3 regioisomeric impurity of the trityl olmesartan medoxomil intermediate, as N-3 regioisomeric impurities have been identified for related intermediates[6].
Experimental Protocol:
A five-step synthetic route, similar to that designed for related N-3 regioisomeric impurities, can be employed[6].
-
Step 1: Synthesis of the N-3 Alkylated Imidazole Intermediate.
-
React the appropriate imidazole precursor with 4-bromomethyl-5-methyl-1,3-dioxol-2-one in the presence of a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by column chromatography on silica (B1680970) gel.
-
-
Step 2: Coupling with the Biphenyl Tetrazole Moiety.
-
Couple the N-3 alkylated imidazole intermediate with a suitable biphenyl tetrazole derivative (e.g., (2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanol) under Mitsunobu or similar coupling conditions.
-
Monitor the reaction by HPLC.
-
Purify the resulting product by column chromatography.
-
-
Step 3: Characterization of the Final Product.
-
Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Assess the purity of the synthesized compound by HPLC.
-
Purification and Isolation
Purification of the synthesized this compound is critical to ensure its suitability as a reference standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method for achieving high purity.
Experimental Protocol for Preparative HPLC:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is suitable for the separation[7].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed[7].
-
Flow Rate: A flow rate of 20.0 ml/min is a common starting point for preparative separations[7].
-
Detection: UV detection at a wavelength of 254 nm is appropriate for monitoring the elution of the impurity[7].
-
Fraction Collection: Collect fractions containing the purified impurity based on the chromatogram.
-
Post-Purification Processing: Combine the pure fractions, evaporate the organic solvent under reduced pressure, and then lyophilize or perform a liquid-liquid extraction to remove the aqueous buffer and isolate the final solid product[7].
Characterization and Data Presentation
The isolated and purified this compound must be thoroughly characterized to confirm its identity and purity.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
| Parameter | Method | Specification |
| Purity | HPLC | ≥ 99.0% |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the proposed structure |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Assay | HPLC (relative to a primary standard) | 98.0% - 102.0% |
Table 1: Acceptance Criteria for this compound Reference Standard
| HPLC Method Parameters | |
| Column | Kromasil C18 (150 x 4.6mm, 5µm)[8] or equivalent |
| Mobile Phase | Buffer and Acetonitrile (e.g., 60:40 v/v)[8] |
| Buffer | 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid[8] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm[8] or 215 nm[9] |
| Column Temperature | 40°C[9] |
| Injection Volume | 10 µL[9] |
Table 2: Example HPLC Method for Purity Determination
Experimental Workflow and Signaling Pathways
Workflow for Reference Standard Preparation:
The overall workflow for the preparation and certification of the this compound reference standard is depicted in the following diagram.
Caption: Workflow for the preparation of this compound reference standard.
Logical Relationship of Impurity Formation:
The formation of impurities is a critical aspect of drug synthesis. The following diagram illustrates the logical relationship between the starting materials, intermediates, the final API, and the formation of impurities.
Caption: Logical relationship of impurity formation during Olmesartan Medoxomil synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
Application Notes and Protocols for the Isolation of Trityl Olmesartan Medoxomil Impurity III
These application notes provide a detailed protocol for the isolation of Trityl Olmesartan (B1677269) Medoxomil Impurity III, identified as N-Trityl Des-4-hydroxy Olmesartan Medoxomil, an analog and process-related impurity of Olmesartan Medoxomil.[1] The protocol is intended for researchers, scientists, and drug development professionals engaged in the purification and characterization of pharmaceutical impurities.
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist used for the treatment of hypertension.[2][3] During its synthesis, various process-related impurities can be formed, which must be identified, characterized, and controlled to ensure the quality and safety of the active pharmaceutical ingredient (API).[2][4] Trityl olmesartan medoxomil is a key intermediate in the synthesis of olmesartan medoxomil.[5] One of the impurities associated with this intermediate is Trityl Olmesartan Medoxomil Impurity III. The isolation of this impurity is crucial for its characterization and for use as a reference standard in analytical method development.
This protocol describes a preparative High-Performance Liquid Chromatography (HPLC) method for the isolation of this compound from a crude mixture.
Experimental Protocol: Preparative HPLC Isolation
This protocol is based on common reverse-phase chromatography principles used for the separation of olmesartan and its related substances.[6][7][8]
Materials and Reagents
-
Crude Trityl Olmesartan Medoxomil containing Impurity III
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium (B1175870) Acetate (AR Grade)
-
Deionized Water (18 MΩ)
-
Methylene (B1212753) Chloride (AR Grade)
Instrumentation and Chromatographic Conditions
A preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector is required.
Table 1: Preparative HPLC Parameters
| Parameter | Specification |
| Column | Reverse-Phase C18 (e.g., Kromasil 100-5 C18, 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 5.0 mL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 30 | 10 | 90 |
| 40 | 10 | 90 |
| 42 | 50 | 50 |
| 50 | 50 | 50 |
Sample Preparation
-
Accurately weigh approximately 1 gram of the crude Trityl Olmesartan Medoxomil mixture.
-
Dissolve the sample in 50 mL of a 1:1 mixture of acetonitrile and water.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon syringe filter to remove any particulate matter.
Isolation Procedure
-
Equilibrate the preparative HPLC column with the initial mobile phase composition (50% A: 50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5.0 mL of the prepared sample solution onto the column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the chromatogram and collect the fractions corresponding to the elution of this compound. The retention time of the impurity should be determined beforehand by analytical HPLC.
-
Pool the fractions containing the pure impurity, as confirmed by analytical HPLC.
Post-Isolation Processing
-
Evaporate the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[7]
-
The remaining aqueous layer, containing ammonium acetate, is subjected to liquid-liquid extraction with methylene chloride.[7]
-
Extract the aqueous layer three times with an equal volume of methylene chloride.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to dryness under high vacuum to obtain the isolated solid impurity.[7]
-
Dry the isolated this compound under vacuum at 40°C for 12 hours.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic techniques such as NMR and Mass Spectrometry.
Workflow Diagram
Caption: Isolation workflow for this compound.
References
- 1. This compound | 1227626-51-8 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. tsijournals.com [tsijournals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: Purity Assessment of Olmesartan and its Impurities by Quantitative NMR (qNMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction Olmesartan (B1677269) is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1][2] Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like olmesartan is critical for the safety and efficacy of the final drug product.[3][4] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for purity determination in the pharmaceutical industry.[5][6][7] Unlike chromatographic techniques, qNMR does not require a specific reference standard for each impurity, as the signal intensity is directly proportional to the molar amount of the substance.[8] This application note provides a detailed protocol for the use of ¹H-qNMR for the purity assessment of olmesartan and its impurities.
Principle of Quantitative NMR (qNMR) The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][7] By comparing the integral of a signal from the analyte (e.g., Olmesartan) with that of a known amount of a high-purity internal standard (IS), the absolute quantity of the analyte can be determined.[6] This method allows for the simultaneous quantification of the main component and any impurities that have unique signals in the NMR spectrum.[7][9] The method is non-destructive and can provide structural information alongside quantitative data.[3][10]
Experimental Protocols
1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[5]
-
Internal Standard (IS): Maleic acid (high purity, certified).
-
Solvent: Deuterated dimethylsulfoxide (DMSO-d₆).
-
Equipment: Analytical balance, volumetric flasks, pipettes, NMR tubes.
-
Sample: Olmesartan Medoxomil API or formulation.
2. Protocol 1: Sample Preparation Accurate sample preparation is crucial for reliable qNMR results.
-
Weighing: Accurately weigh approximately 10-15 mg of the Olmesartan Medoxomil sample into a clean, dry vial.
-
Internal Standard Preparation: Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) and add it to the same vial. The goal is a near-equimolar mixture of the analyte and the standard.
-
Dissolution: Add a precise volume (e.g., 0.6 mL) of DMSO-d₆ to the vial.[10][11]
-
Mixing: Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3. Protocol 2: qNMR Data Acquisition To ensure quantitativity, specific acquisition parameters must be carefully set.
-
Nucleus: ¹H
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30).
-
Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A D1 of 30 seconds is often sufficient to ensure full relaxation for most protons.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals used in quantification).
-
Receiver Gain: Adjust automatically.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Signal Integration: Integrate the selected characteristic signals for both Olmesartan and the internal standard. For Olmesartan Medoxomil, a signal around 2.75 ppm can be used, while for Maleic Acid, the signal at 6.25 ppm is characteristic.[3][10] The integration region should cover at least 64 times the full width at half height (FWHH) of the signal.[7]
-
Impurity Signal Integration: Identify and integrate signals that do not belong to Olmesartan, the internal standard, or the solvent. A list of potential olmesartan impurities includes Olmesartan anhydro acid, Olmesartan ethyl ester, and various process-related impurities.[1][12]
5. Protocol 4: Purity Calculation The purity of the analyte (Purity_Analyte) is calculated using the following formula:
Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I_Analyte: Integral of the selected signal for the analyte (Olmesartan).
-
I_IS: Integral of the selected signal for the internal standard.
-
N_Analyte: Number of protons corresponding to the analyte's integrated signal.
-
N_IS: Number of protons corresponding to the IS's integrated signal.
-
MW_Analyte: Molecular weight of the analyte.
-
MW_IS: Molecular weight of the internal standard.
-
m_Analyte: Mass of the analyte.
-
m_IS: Mass of the internal standard.
-
Purity_IS: Purity of the internal standard (%).
Data Presentation
Table 1: Method Validation Parameters Summary The developed qNMR method should be validated according to ICH guidelines.[3][10]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference from excipients or impurities at the chosen signal. | Confirmed[3] |
| Linearity (R²) | R² ≥ 0.999 | 0.9992[3][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD%) | ≤ 1.0% | 0.30%[3] |
| Robustness | RSD ≤ 2.0% upon parameter variation | Passed[4][10] |
Table 2: Sample Purity Calculation for Olmesartan Medoxomil
| Parameter | Analyte (Olmesartan) | Internal Standard (Maleic Acid) |
| Mass (m) | 15.25 mg | 10.50 mg |
| Molecular Weight (MW) | 558.59 g/mol | 116.07 g/mol |
| Selected Signal (ppm) | 2.75 | 6.25 |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 1.55 |
| Purity (P) | 99.2% (Calculated) | 99.9% (Certified) |
Visualizations
Caption: A flowchart illustrating the key steps in the qNMR workflow.
Caption: The relationship between inputs for the qNMR purity formula.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR for olmesartan medoxomil in pharmaceuticals. [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.net [wjpr.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Olmesartan Impurities | SynZeal [synzeal.com]
Application Notes and Protocols: Development of a Stability-Indicating Assay Method for Trityl Olmesartan Medoxomil
Introduction
Trityl olmesartan (B1677269) medoxomil is a key intermediate in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor blocker used to treat hypertension.[1] Ensuring the purity and stability of this intermediate is critical for the quality of the final active pharmaceutical ingredient (API). A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from its degradation products, process impurities, or other excipients. This document outlines a comprehensive approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Trityl olmesartan medoxomil.
The development of a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[2][3] The primary goal is to generate potential degradation products and develop a chromatographic system capable of separating them from the parent drug.
1. Materials and Reagents
-
Trityl olmesartan medoxomil reference standard
-
Olmesartan medoxomil reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol
-
Analytical reagent grade potassium dihydrogen phosphate
-
Analytical reagent grade orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High purity water (Milli-Q or equivalent)
2. Instrumentation
-
HPLC system with a photodiode array (PDA) detector or a UV detector.
-
Analytical balance
-
pH meter
-
Forced degradation studies will require a water bath, hot air oven, and a photostability chamber.
3. Experimental Protocols
3.1. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a common starting point for olmesartan and related compounds.
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Trityl olmesartan medoxomil reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: Dilute the stock solution with the diluent to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3.2. Chromatographic Conditions (Initial)
Based on existing methods for olmesartan medoxomil, the following starting conditions are recommended.[2][4][5] Optimization will be necessary.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Phosphate buffer (pH 3.5) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.3. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[6] The primary degradation pathway for Trityl olmesartan medoxomil is expected to be the cleavage of the trityl group to form olmesartan medoxomil.
-
Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to volume with diluent.
-
Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to volume with diluent. Olmesartan medoxomil itself is known to degrade under basic conditions.[2][3]
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to volume with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration as per ICH Q1B guidelines. Prepare a sample solution from the stressed solid.
4. Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of degradation products.
| Stress Condition | % Degradation of Trityl Olmesartan Medoxomil | Retention Time (min) of Major Degradation Product(s) | Peak Area (%) of Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | |||
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | |||
| Oxidative (3% H₂O₂, RT, 24h) | |||
| Thermal (105°C, 24h) | |||
| Photolytic (ICH Q1B) |
5. Method Validation
Once the chromatographic conditions are optimized to achieve adequate separation of the parent drug from its degradation products, the method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
6. Visualization of Experimental Workflow
Caption: Workflow for the development of a stability-indicating assay method.
The development of a robust stability-indicating assay method for Trityl olmesartan medoxomil is crucial for ensuring the quality of this important pharmaceutical intermediate. The outlined protocol provides a systematic approach, starting from initial method development and forced degradation studies to full method validation in accordance with regulatory guidelines. The key challenge lies in achieving a clear separation between Trityl olmesartan medoxomil, its primary degradation product Olmesartan medoxomil, and any subsequent degradation products of Olmesartan medoxomil. The successful validation of this method will enable its use in routine quality control and stability testing.
References
- 1. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. research.abo.fi [research.abo.fi]
- 6. asianjpr.com [asianjpr.com]
Introduction
Olmesartan (B1677269) medoxomil, an angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension. As with many pharmaceutical compounds, olmesartan possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. Although olmesartan is administered as a single enantiomer, the potential for the presence of the inactive or undesired enantiomer as a chiral impurity is a critical quality attribute that must be monitored and controlled. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), is the definitive technique for the separation and quantification of enantiomers.
These application notes provide a detailed protocol for the chiral separation of olmesartan and its potential enantiomeric impurities. The methodology is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of olmesartan medoxomil.
Principle of Chiral Separation
Chiral separation by HPLC is achieved through the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes. The differing stability of these complexes for each enantiomer leads to different retention times on the chromatographic column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.
Experimental Protocols
Representative Chiral HPLC Method for Olmesartan
This protocol describes a representative method for the enantiomeric separation of olmesartan. As specific application notes for this exact separation are not widely published, this method is based on common practices for chiral separations of pharmaceutical compounds.
Instrumentation and Materials
-
HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) gel column (e.g., Chiralcel® OD-H or equivalent).
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Data Acquisition: Chromatography data station for data collection and processing.
-
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
Olmesartan medoxomil reference standard
-
Sample of olmesartan medoxomil to be tested
-
Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | n-Hexane : 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of olmesartan medoxomil reference standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the olmesartan medoxomil sample in the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | NLT 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | NMT 2.0 for the main enantiomer peak |
| Theoretical Plates (N) | NLT 2000 for the main enantiomer peak |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the standard solution |
Data Analysis
Identify the peaks corresponding to the two enantiomers based on their retention times. The percentage of the undesired enantiomer can be calculated using the following formula:
% Undesired Enantiomer = (Area of undesired enantiomer peak / Total area of both enantiomer peaks) x 100
Data Presentation
Table 1: Representative Chromatographic Data for Chiral Separation of Olmesartan
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| (S)-Olmesartan (desired) | 12.5 | - | 1.2 | 3500 |
| (R)-Olmesartan (impurity) | 15.2 | 2.1 | 1.3 | 3200 |
Note: The retention times and performance data are illustrative and may vary depending on the specific column and system used.
Visualizations
Diagram 1: Experimental Workflow for Chiral Analysis of Olmesartan
Caption: Workflow for the chiral analysis of olmesartan.
Diagram 2: Logical Relationship in Chiral Method Development
Caption: Strategy for chiral HPLC method development.
Application Notes and Protocols for the Analysis of Trityl and Related Impurities in Olmesartan Medoxomil
Publication No. AN-2025-12-05
Abstract
This document provides a comprehensive guide to the sample preparation and analysis of process-related impurities in olmesartan (B1677269) medoxomil, with a specific focus on Trityl olmesartan. Olmesartan medoxomil is an angiotensin II receptor antagonist used for the treatment of hypertension.[1] During its synthesis, a trityl (triphenylmethyl) group is often employed as a protecting group for the tetrazole moiety.[2][3] Incomplete removal of this protecting group can lead to the presence of Trityl olmesartan as a significant process-related impurity in the final active pharmaceutical ingredient (API).[2] This application note details a robust sample preparation workflow and a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Trityl olmesartan and other related substances from the bulk drug and its pharmaceutical dosage forms.
Introduction
The quality, safety, and efficacy of pharmaceutical products are paramount. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[1][4] Olmesartan medoxomil is a prodrug that is rapidly converted to its active form, olmesartan, upon absorption.[1] Its multi-step synthesis often involves the use of protecting groups to achieve the desired chemical transformations.
Trityl olmesartan is a key intermediate in this synthesis.[2] If the final deprotection step is incomplete, it can remain as a critical impurity.[5] Additionally, the active substance can degrade under various stress conditions, leading to the formation of other impurities, such as olmesartan acid, through the hydrolysis of the medoxomil ester.[4][6] Therefore, a reliable and validated analytical method is essential for monitoring and controlling these impurities to ensure the final product meets the required quality standards. This document outlines the protocols for sample preparation and RP-HPLC analysis tailored for this purpose.
Relationship Between Olmesartan Medoxomil and Key Impurities
The diagram below illustrates the synthetic relationship between the Trityl-protected intermediate and the final API, as well as a common degradation pathway.
Caption: Synthetic precursor and degradation product relationship.
Experimental Protocols
Sample Preparation Workflow
The following diagram outlines the general workflow for preparing samples from either the bulk drug substance (API) or the finished tablet dosage form for HPLC analysis.
Caption: General workflow for sample preparation.
Protocol 1: Preparation from Olmesartan Medoxomil API
This protocol describes the preparation of a sample solution from the bulk drug substance.
Reagents and Materials:
-
Olmesartan Medoxomil API
-
Acetonitrile (HPLC Grade)
-
Purified Water (Milli-Q or equivalent)
-
Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
50 mL Volumetric flasks
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Accurately weigh approximately 25.0 mg of the Olmesartan Medoxomil API.
-
Transfer the weighed sample quantitatively into a 50 mL volumetric flask.
-
Add approximately 35 mL of the diluent to the flask.
-
Sonicate for 10-15 minutes or until the sample is completely dissolved.[7]
-
Allow the solution to return to room temperature.
-
Make up the volume to 50 mL with the diluent and mix thoroughly.
-
If necessary, filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.[7] The final nominal concentration is 500 µg/mL.
Protocol 2: Preparation from Olmesartan Medoxomil Tablets
This protocol is for preparing samples from the finished pharmaceutical dosage form.
Reagents and Materials:
-
Olmesartan Medoxomil Tablets
-
All reagents and materials listed in Protocol 1.
-
Mortar and pestle
-
Centrifuge and/or 0.45 µm syringe filters
Procedure:
-
Weigh no fewer than 10 tablets and calculate the average tablet weight.
-
Grind the tablets to a fine, uniform powder using a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to 25.0 mg of Olmesartan Medoxomil.
-
Transfer the powder quantitatively into a 50 mL volumetric flask.
-
Add approximately 35 mL of the diluent.
-
Sonicate the flask for 15-20 minutes to ensure complete extraction of the drug from the excipients.[8]
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Transfer a portion of the solution to a centrifuge tube and centrifuge for 10 minutes at 4000 RPM to pellet the insoluble excipients.
-
Carefully draw the supernatant and filter it through a 0.45 µm nylon or PVDF syringe filter into an HPLC vial.[7] The final nominal concentration is 500 µg/mL.
Analytical Method: RP-HPLC
The following RP-HPLC method is suitable for the separation and quantification of olmesartan medoxomil and its related impurities.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Chemstation, Empower).
Chromatographic Conditions
| Parameter | Condition |
| Column | Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[9] |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric Acid[10] |
| Mobile Phase B | Acetonitrile[9] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min[9][11] |
| Detection Wavelength | 225 nm[8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | ~45 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 60 | 40 |
| 10 | 60 | 40 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 60 | 40 |
| 45 | 60 | 40 |
Data and System Suitability
The following tables present typical system suitability requirements and method validation performance data for the analysis of olmesartan medoxomil impurities.
Table 1: System Suitability Test (SST) Parameters System suitability solution should be prepared containing olmesartan medoxomil and known impurities at a specified concentration (e.g., 0.5% of the nominal sample concentration).
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) for Olmesartan Peak | Not more than 1.5 |
| Theoretical Plates for Olmesartan Peak | Not less than 5000 |
| Resolution between Trityl Olmesartan and Olmesartan Medoxomil | Not less than 2.0 |
| %RSD for six replicate injections of the standard | Not more than 2.0% |
Table 2: Typical Method Validation Performance Data These values are representative and should be established by the analyzing laboratory.
| Parameter | Analyte | Typical Result |
| Linearity (R²) | Trityl Olmesartan | > 0.999 |
| Olmesartan Acid | > 0.999 | |
| LOD (Limit of Detection) | Trityl Olmesartan | ~0.015% (relative to 500 µg/mL) |
| Olmesartan Acid | ~0.015% (relative to 500 µg/mL) | |
| LOQ (Limit of Quantification) | Trityl Olmesartan | ~0.05% (relative to 500 µg/mL) |
| Olmesartan Acid | ~0.05% (relative to 500 µg/mL) | |
| Accuracy (% Recovery) | Trityl Olmesartan | 98.0% - 102.0%[8][10] |
| Olmesartan Acid | 98.0% - 102.0%[8][10] |
Conclusion
The protocols described in this application note provide a reliable framework for the preparation and analysis of samples of olmesartan medoxomil for the purpose of impurity profiling. The simple dilution-based sample preparation is efficient for both API and tablet forms. The specified RP-HPLC method is demonstrated to be stability-indicating, offering excellent resolution and sensitivity for the quantification of Trityl olmesartan and other critical process-related and degradation impurities. Adherence to these methods will support robust quality control and ensure that olmesartan medoxomil products meet the stringent safety and purity standards required by regulatory authorities.
References
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 11. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Analysis of Olmesartan Medoxomil
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the HPLC analysis of olmesartan (B1677269) medoxomil and its impurities, with a specific focus on resolving the co-elution of Trityl olmesartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of olmesartan medoxomil?
A1: Common process-related and degradation impurities of olmesartan medoxomil include Olmesartan Acid, 4-acetyl olmesartan, 5-acetyl olmesartan, dehydro olmesartan, and various regioisomeric process-related impurities.[1][2] Trityl olmesartan medoxomil is a key intermediate in the synthesis process and can be present as an impurity.[3][4][5][6]
Q2: Why is the Trityl group a concern as an impurity?
A2: The Trityl (triphenylmethyl) group is a bulky, non-polar protecting group used during the synthesis of olmesartan medoxomil.[3] If not completely removed, its presence can indicate incomplete synthesis and may pose potential safety risks. Its non-polar nature can also lead to chromatographic challenges like long retention times and co-elution with other non-polar impurities.
Q3: What are the typical HPLC columns and mobile phases used for olmesartan medoxomil analysis?
A3: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of olmesartan medoxomil and its impurities.[7][8][9] Mobile phases often consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol.[7][8][10][11] Gradient elution is frequently employed to achieve optimal separation of impurities with varying polarities.[11][12]
Troubleshooting Guide: Co-elution of Trityl Olmesartan Medoxomil
Co-elution of the Trityl olmesartan medoxomil impurity with the main active pharmaceutical ingredient (API) peak or other impurities is a common challenge in HPLC analysis. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment
Before modifying HPLC parameters, it's crucial to confirm the co-elution.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. An impure peak will show a non-homogenous spectrum across the peak.
-
Spiking Studies: Spike the sample with a known standard of Trityl olmesartan medoxomil. An increase in the height or area of the suspected peak confirms the identity of the co-eluting impurity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A flowchart for troubleshooting co-elution in HPLC analysis.
Detailed Troubleshooting Steps
1. Modify the Mobile Phase Composition
-
Question: How does changing the organic modifier affect the separation of the non-polar Trityl impurity?
-
Answer: The choice and proportion of the organic solvent in the mobile phase significantly impact the retention and selectivity of non-polar compounds.
-
Action:
-
Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol can offer different selectivity for aromatic compounds like the Trityl group.
-
Adjust the Organic/Aqueous Ratio: A lower percentage of the organic solvent will generally increase the retention time of non-polar impurities like Trityl olmesartan medoxomil, potentially resolving it from earlier eluting peaks. Conversely, a higher organic percentage will decrease its retention.
-
-
-
Question: Can adjusting the pH of the mobile phase help in resolving co-elution?
-
Answer: Yes, altering the pH of the aqueous portion of the mobile phase can change the ionization state of olmesartan medoxomil and other ionizable impurities, thereby affecting their retention times and potentially resolving co-elution.
2. Adjust the Gradient Program
-
Question: My isocratic method is not resolving the Trityl impurity. What should I do?
-
Answer: An isocratic elution may not have sufficient resolving power for complex mixtures of impurities with a wide range of polarities. A gradient elution is often necessary.
-
Action:
-
Implement a Gradient: If you are using an isocratic method, switch to a gradient program. Start with a lower percentage of the organic modifier and gradually increase it over the run.
-
Modify the Gradient Slope: If you are already using a gradient, try making the initial part of the gradient shallower (a slower increase in the organic solvent). This will provide more time for the separation of closely eluting non-polar compounds like Trityl olmesartan medoxomil.
-
-
3. Change the Stationary Phase/Column
-
Question: I have tried modifying the mobile phase and gradient, but the co-elution persists. What is the next step?
-
Answer: The stationary phase chemistry plays a crucial role in selectivity. If a standard C18 column is not providing adequate resolution, switching to a different type of stationary phase can be effective.
-
Action:
-
Try a Different C18 Column: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping can offer different selectivity.
-
Consider a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds due to π-π interactions with the Trityl group.
-
Change Column Dimensions: A longer column or a column with a smaller particle size can provide higher efficiency and better resolution.
-
-
4. Optimize Column Temperature
-
Question: Can temperature be used to fine-tune the separation?
-
Answer: Yes, column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) to see if it improves the separation of the co-eluting peaks.
-
Experimental Protocols
Protocol 1: General HPLC Method for Olmesartan Medoxomil and Impurities
This protocol is a representative method based on literature and can be used as a starting point for optimization.[7][8][10]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 16 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[7][10][13][14]
-
Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acid and base-treated samples, and dilute all samples to the appropriate concentration with the diluent before injecting into the HPLC system.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from a validated HPLC method for olmesartan medoxomil and its impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Olmesartan Acid | 3.5 | 0.29 | - |
| Olmesartan Medoxomil | 12.1 | 1.00 | > 2.0 (with adjacent peaks) |
| Impurity A | 4.2 | 0.35 | > 2.0 |
| Impurity B | 6.8 | 0.56 | > 2.0 |
| Trityl Olmesartan (Hypothetical) | ~15-20 | ~1.2-1.6 | > 2.0 (after optimization) |
Note: The retention time for Trityl Olmesartan is hypothetical and will vary significantly based on the specific chromatographic conditions. The goal of the troubleshooting is to achieve a resolution (Rs) of greater than 2.0 between it and any adjacent peaks.
Visualizing Logical Relationships
The following diagram illustrates the relationship between method parameters and their impact on the separation of a non-polar impurity like Trityl olmesartan medoxomil.
Caption: Impact of HPLC parameters on chromatographic resolution.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of olmesartan (B1677269) and its related compounds by HPLC and UPLC.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of olmesartan and its impurities.
Question: Why am I observing poor peak shape (tailing or fronting) for olmesartan and its related compounds?
Answer: Poor peak shape is a common issue in the analysis of olmesartan due to its chemical properties. Here are several potential causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of olmesartan, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically between 2.5 and 4.0) can suppress the ionization of silanol groups, minimizing these interactions. Phosphoric acid or formic acid are commonly used for pH adjustment.[1][2][3]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped column (e.g., C18 or C8) to reduce the number of accessible silanol groups.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.
-
-
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic modifier to the aqueous phase are critical.
-
Solution: Acetonitrile (B52724) is a commonly used organic modifier for olmesartan analysis. Methanol can also be used, but acetonitrile often provides better peak shape and resolution.[1][4] Experiment with different ratios of acetonitrile and buffer to optimize peak symmetry.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
Question: I am not able to achieve adequate resolution between olmesartan and its known impurities or degradation products. What should I do?
Answer: Achieving sufficient resolution is critical for accurate quantification of related substances. Consider the following optimization strategies:
-
Optimize Mobile Phase pH: The retention of acidic and basic impurities is highly dependent on the mobile phase pH. A systematic study of pH (e.g., in 0.2 unit increments from 2.5 to 4.5) can significantly impact resolution. For instance, a mobile phase with a pH of 3.1 has been shown to be effective.[5]
-
Modify the Organic Modifier Ratio:
-
Isocratic Elution: If using an isocratic method, systematically vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early eluting peaks.
-
Gradient Elution: For complex mixtures of impurities, a gradient elution program is often necessary. A shallow gradient can improve the separation of closely eluting peaks. A typical gradient might start with a lower percentage of acetonitrile and gradually increase it over the course of the run.[6][7][8]
-
-
Change the Stationary Phase: If optimizing the mobile phase does not provide the desired resolution, consider a different column chemistry.
-
Phenyl Columns: Phenyl columns can offer alternative selectivity for aromatic compounds like olmesartan and its impurities due to π-π interactions.[6][8]
-
C8 Columns: A C8 column provides slightly less hydrophobic retention than a C18, which can alter the elution order and improve the separation of certain compounds.[7]
-
-
Adjust the Column Temperature: Increasing the column temperature (e.g., to 40-45°C) can decrease viscosity, improve peak efficiency, and sometimes alter selectivity.[1][5]
Question: My retention times are drifting or are not reproducible. What is causing this?
Answer: Retention time instability can compromise the reliability of your analytical method. Here are common causes and solutions:
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is especially critical for gradient methods. Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection.
-
Mobile Phase Instability:
-
Evaporation of Organic Solvent: Keep mobile phase reservoirs covered to prevent the evaporation of the more volatile organic component, which can change the mobile phase composition over time.[9]
-
Buffer Precipitation: Ensure that the buffer concentration is soluble in the entire range of mobile phase compositions used, especially in high organic percentages.
-
-
Pump Performance Issues: Fluctuations in pump pressure or flow rate will directly impact retention times. Check for leaks in the system and ensure the pump is properly primed and degassed.[9]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature.[9]
Frequently Asked Questions (FAQs)
What is a typical starting mobile phase for the separation of olmesartan and its related compounds?
A good starting point for method development is a mobile phase consisting of an aqueous buffer and an organic modifier. For example:
-
Aqueous Phase: 0.02 M potassium dihydrogen phosphate (B84403) or sodium phosphate buffer with the pH adjusted to between 2.5 and 3.5 with phosphoric acid.[1][7]
-
Organic Phase: Acetonitrile.
-
Initial Composition: A common starting point for isocratic elution is a ratio of 40:60 (v/v) of acetonitrile to buffer.[10] For gradient elution, you might start with a lower percentage of acetonitrile, such as 35%.[3][11]
What type of column is most suitable for olmesartan analysis?
Reverse-phase C18 columns are the most commonly used and are a good first choice.[1][4][10][12][13][14][15] However, for challenging separations, other stationary phases like C8 or Phenyl columns can provide alternative selectivity.[6][7][8]
What detection wavelength is recommended for olmesartan and its related compounds?
Olmesartan and its related compounds have UV absorbance maxima in the range of 210-275 nm. A detection wavelength of around 250 nm or 260 nm is frequently used.[4][7][11][14] However, for detecting impurities at low levels, a lower wavelength like 210 nm or 225 nm might provide better sensitivity.[6][8]
Data Presentation
Table 1: Summary of Reported Isocratic HPLC Methods for Olmesartan Analysis
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Symmetry C18 (150 x 4.6 mm, 5 µm) | Acetonitrile: 0.02 M Na2HPO4 (45:55 v/v), pH 7.0 | 1.0 | 240 | [12] |
| Inertsil ODS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: KH2PO4 buffer (40:60 v/v) | 1.0 | 275 | [10] |
| C18 | Methanol: Acetonitrile: Water (60:15:25 v/v/v), pH 3.5 | 1.0 | 260 | [4] |
| C18 Develosil ODS HG-5 RP (150 x 4.6mm, 5µm) | Acetonitrile: Phosphate buffer, pH 3.1 | 1.0 | 205 | [5] |
| Hypersil GOLD C18 (150 mm × 4.6 mm, 5 μm) | Acetonitrile: 10 mM Phosphate buffer pH 3 (35:65%) with 1% glacial acetic acid | 1.2 | 255 | [3] |
| STD Hypersil C18 (150x4. 6mm, 5 µm) | Methanol: Phosphate buffer pH 5.0 (60:40 %v/v) | 1.2 | 240 | [13] |
| Agilent ODS UG 5 C18 (250mm x 4.5mm) | Acetonitrile: Phosphate buffer pH 6.8 (50:50) | 1.0 | 260 | [14] |
| C18 | Phosphate buffer pH 2.8: Acetonitrile (35:65% v/v) | - | 250 | [11] |
| Eurospher 100-5 C18 (250 × 4.6 mm) | Acetonitrile: 0.05 M Ammonium acetate (B1210297) buffer: 0.1 mL Triethylamine, pH 6.8 | 1.0 | 239 | [15] |
Table 2: Summary of Reported Gradient UPLC/HPLC Methods for Olmesartan Analysis
| Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acquity UPLC BEH Phenyl (100 x 2.1 mm, 1.7 µm) | - | - | Gradient elution within 10.0 min | 0.3 | 210 | [6] |
| Zorbax Eclipse plus C8 RRHD (100 x 3.0 mm, 1.8 µm) | 0.02 M Sodium phosphate buffer, pH 3.35 | Acetonitrile: Water (90:10, v/v) | Not specified | - | 250 | [7] |
| Symmetry C18 (150 x 4.6 mm, 5µm) | 0.02 M Potassium dihydrogen phosphate, pH 2.5 | Acetonitrile: Water (90:10, v/v) | Described in a table within the reference | 1.0 | 215 | [1] |
| Acquity CSH Phenyl Hexyl (150 x 2.1mm, 1.7µm) | 10mM Ammonium formate (B1220265) buffer, pH 3.5 | Acetonitrile | Not specified | 0.3 | 225 | [8] |
| - | 0.1% H3PO4 in water | Methanol | 50% A for 2 min, to 60% A at 4 min, back to 50% A at 6.1 min, hold at 50% A to 8.5 min | - | - | [16] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Olmesartan and its Degradation Products
This protocol is based on a method developed for the separation of olmesartan from its degradation products.[4]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol, acetonitrile, and water in the ratio of 60:15:25 (v/v/v).
-
Adjust the pH of the mixture to 3.5 using orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Prepare a stock solution of olmesartan medoxomil in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration.
-
Protocol 2: Gradient UPLC Method for Olmesartan and its Impurities
This protocol is a representative UPLC method for the analysis of olmesartan and its related substances.[6]
-
Chromatographic System:
-
UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm particle size.
-
-
Mobile Phase Preparation:
-
Details of the mobile phase components and their preparation should be obtained from the specific application note or publication. A typical approach involves a buffered aqueous phase (A) and an organic phase (B), such as acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 27°C.
-
Gradient Program: A gradient elution program with a total run time of 10 minutes. The specific gradient profile (i.e., the change in %B over time) needs to be established based on the separation requirements.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phase components.
-
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. ijpsr.com [ijpsr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Forced Degradation Studies of Olmesartan medoxomil and Chlorthalidone: Development and Validation of Stability-Indicating RP‑HPLC method [paper.researchbib.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. jocpr.com [jocpr.com]
- 14. orientjchem.org [orientjchem.org]
- 15. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
"improving peak shape in the analysis of Trityl olmesartan medoxomil impurity III"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape during the analysis of Trityl olmesartan (B1677269) medoxomil impurity III by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section offers solutions to common peak shape problems encountered during the analysis of Trityl olmesartan medoxomil impurity III.
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC, often appearing as an asymmetrical peak with a trailing edge that is longer than the leading edge.[1] This can compromise resolution and lead to inaccurate quantification.[2] The primary causes for peak tailing in the analysis of a basic compound like this compound are often related to secondary interactions with the stationary phase.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based C18 column packing can interact with basic analytes, causing tailing.[1][3] | Operate at a lower mobile phase pH (e.g., 2.5-3.5) to ensure the silanol groups are fully protonated and less likely to interact with the basic impurity.[2][4] Use a high-purity, end-capped C18 column to minimize the number of available silanol groups.[4] |
| Mobile Phase pH is Inappropriate | If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms may exist, leading to peak distortion.[5] | Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[6][7] | Reduce the injection volume or dilute the sample.[6][8] A good starting point is to keep the injection volume to less than 5% of the column volume.[2] |
| Column Degradation | Voids in the column packing or a contaminated column can lead to poor peak shape.[2][9] | Replace the column with a new one of the same type.[9] Using a guard column can help extend the life of the analytical column.[10] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[2][4] | Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to minimize dead volume.[2][4] Ensure all fittings are properly connected.[11] |
Issue 2: Peak Fronting
Question: I am observing peak fronting for this compound. What could be causing this and how can I fix it?
Answer:
Peak fronting, where the peak is broader in the first half and narrower in the second, is another common peak shape issue.[12] This can be caused by several factors related to the sample and column conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sample Overload | Injecting a sample that is too concentrated can lead to saturation of the stationary phase and cause peak fronting.[12][13] | Decrease the concentration of the sample or reduce the injection volume.[12] |
| Improper Sample Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[6][11] | Dissolve the sample in the initial mobile phase composition whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Collapse | A sudden change in the column's physical structure due to inappropriate temperature or pH can cause peak fronting for all peaks in the chromatogram.[12][14] | Ensure the mobile phase pH and column temperature are within the manufacturer's recommended range for the column.[12] If column collapse is suspected, the column should be replaced.[9] |
Issue 3: Split Peaks
Question: My peak for this compound is split. What are the likely reasons and troubleshooting steps?
Answer:
Split peaks can be a sign of a disruption in the sample path or a chemical issue.[6][10]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Partially Blocked Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly.[12] | Replace the column inlet frit if possible, or replace the entire column.[10] Always filter samples and mobile phases to prevent this issue.[15] |
| Column Void | A void at the head of the column can create two different paths for the analyte, resulting in a split peak.[9][10] | Replace the column.[9] To prevent voids, avoid sudden pressure shocks to the system.[2] |
| Sample Solvent Incompatibility | If the sample solvent is not miscible with the mobile phase, it can cause peak splitting.[6] | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition to get a good peak shape for this compound?
A good starting point for a reversed-phase HPLC method for Olmesartan and its impurities is a buffered mobile phase. For example, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 2.5-4.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used.[16][17] The acidic pH helps to suppress the ionization of residual silanols on the column, which can improve the peak shape of basic compounds.[1]
Q2: Which type of HPLC column is recommended for the analysis of this compound?
A high-purity, end-capped C18 column is a suitable choice.[16][17] These columns have a lower concentration of residual silanol groups, which minimizes secondary interactions with basic analytes and reduces peak tailing.[4] Columns with a smaller particle size (e.g., 1.8 µm) can provide higher efficiency and better resolution.[18]
Q3: How does temperature affect the peak shape?
Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[8][19] However, it is crucial to operate within the temperature limits of the column and to consider the stability of the analyte at elevated temperatures.[8]
Q4: Can my sample preparation method affect the peak shape?
Yes, proper sample preparation is crucial for good chromatographic performance.[20] Ensure that the sample is fully dissolved in a suitable solvent and filtered to remove any particulate matter.[15] Incompatible sample solvents or overloading the column can lead to peak distortion.[6][11]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer.
-
pH Adjustment: Adjust the pH of the buffer to 3.0 ± 0.1 with orthophosphoric acid.[17] An acidic pH is chosen to minimize silanol interactions.[1]
-
Mobile Phase A: The prepared buffer is used as mobile phase A.
-
Mobile Phase B: Use HPLC-grade acetonitrile as mobile phase B.
-
Degassing: Degas both mobile phases before use to prevent bubble formation in the HPLC system.
Protocol 2: Sample Preparation
-
Solvent Selection: Use a diluent that is compatible with the initial mobile phase conditions. A mixture of the mobile phase A and B (e.g., 60:40 v/v) is a good choice.[18]
-
Dissolution: Accurately weigh and dissolve the sample containing this compound in the chosen diluent to achieve the desired concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[21]
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
Caption: Key factors influencing HPLC peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. silicycle.com [silicycle.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. bvchroma.com [bvchroma.com]
- 10. agilent.com [agilent.com]
- 11. maxisci.com [maxisci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. ijpsr.com [ijpsr.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of olmesartan (B1677269) and its impurities. The following sections offer detailed troubleshooting steps, frequently asked questions, and established experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of olmesartan impurities that may be attributed to matrix effects.
| Problem | Probable Cause(s) | Solution(s) |
| Poor Sensitivity: Low Analyte Signal in Matrix vs. Neat Solution | This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] Phospholipids (B1166683) are a major cause of ion suppression in plasma samples.[3] | 1. Optimize Sample Preparation: The most effective method to combat ion suppression is to remove interfering matrix components before analysis.[2][3] a. Solid-Phase Extraction (SPE): Often the most effective technique for removing a wide range of interferences like phospholipids and salts.[2] b. Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH of the aqueous matrix to ensure the analyte is uncharged, thus improving extraction efficiency and reducing the co-extraction of impurities.[3] c. Protein Precipitation (PPT): While a high-throughput method, it is often associated with significant matrix effects because it doesn't effectively remove phospholipids.[4][5] Further cleanup steps may be necessary. |
| Inconsistent Retention Times | Changes in chromatographic conditions, system wear, or column contamination can lead to shifts in retention time.[1][6] | 1. System Equilibration: Ensure the LC system is properly equilibrated with the mobile phase before injection. 2. Column Washing: Implement a robust column washing step after each run to remove strongly retained matrix components.[5] 3. Guard Column: Use a guard column to protect the analytical column from contaminants. |
| Poor Peak Shape (Broadening, Splitting, Tailing) | This can result from column overload, contamination, improper injection techniques, or issues with the ion source.[6] Interactions between analytes and metal surfaces in the HPLC column can also cause poor peak shape and ion suppression.[7] | 1. Injection Volume: Reduce the injection volume to avoid overloading the column.[8] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8] 3. Metal-Free Columns: For chelating compounds, consider using metal-free or PEEK-lined columns to prevent analyte adsorption and signal loss.[7] |
| High Baseline Noise | Contamination in the LC-MS system, including the ion source or mobile phase, can lead to a noisy baseline.[1][6] | 1. Clean Ion Source: Regularly clean the ion source components as per the manufacturer's recommendations. 2. Fresh Mobile Phase: Prepare fresh mobile phase solutions using high-purity solvents and additives. 3. System Suitability Tests: Regularly inject system suitability test samples to monitor for contamination and baseline issues.[6] |
| Irreproducible Quantitative Results | Variable matrix effects between different samples can lead to inconsistent quantification.[9][10] | 1. Use of Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to correct for matrix effects as the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][11] 2. Standard Addition Method: This method can help to correct for matrix effects by preparing calibration standards in the matrix of each sample.[8][11] 3. Matrix-Matched Calibrants: Prepare calibration curves in a blank matrix that is similar to the study samples to compensate for matrix effects. |
Experimental Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[5][8]
Q2: What are the common sources of matrix effects in the analysis of olmesartan from biological samples?
A2: In biological matrices like plasma, the primary sources of matrix effects are endogenous components such as phospholipids, salts, and metabolites.[3] For olmesartan, which is often formulated in tablets, excipients like lactose (B1674315) monohydrate, microcrystalline cellulose, and magnesium stearate (B1226849) could also potentially contribute to matrix effects if co-extracted.[12]
Q3: How can I detect the presence of matrix effects in my assay?
A3: There are two main methods to assess matrix effects:
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[8][10]
-
Post-Extraction Spike Method: The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solvent. The ratio of these responses gives a quantitative measure of the matrix effect.[5][11]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the best practice for correcting matrix effects.[8][11] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by matrix components in a similar way, thus providing reliable correction for variations in ionization.
Q5: Can I eliminate matrix effects simply by changing my LC gradient?
A5: Modifying the chromatographic conditions, such as the gradient profile, can help to separate the analyte of interest from interfering matrix components.[8][10] By shifting the retention time of olmesartan or its impurities away from regions of significant ion suppression, you can improve the signal response. However, this may not completely eliminate the matrix effect and is often used in conjunction with optimized sample preparation.
Decision Logic for Sample Preparation Method Selection
Caption: A decision tree to guide the selection of an appropriate sample preparation technique.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of olmesartan from human plasma.[13][14][15]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 300 µL of the plasma sample into a clean vial.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Olmesartan-d6) to all samples except for the blank. Vortex briefly.
-
Acidification: Add 100 µL of a formic acid solution (e.g., 2% in water) to each sample to acidify. Vortex for approximately 1 minute.
-
Extraction: Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane) to each sample.
-
Mixing: Vortex the samples for 10-15 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Evaporation: Transfer the supernatant (organic layer) to a new set of tubes and evaporate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 500 µL) of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using the established protocol (e.g., Protocol 1). Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Spiked Sample): Spike the analyte and internal standard into the blank plasma before extraction and proceed with the full extraction protocol.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Factor of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for olmesartan analysis, which are essential for ensuring a robust method in the presence of matrix effects.
Table 1: LC-MS/MS Method Parameters for Olmesartan Analysis
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | [13] |
| Mass Transition (m/z) | 445.20 → 148.90 | [13][15] |
| Internal Standard | Olmesartan-d6 | [13] |
| IS Transition (m/z) | 451.40 → 154.30 | [13][15] |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | [16][17] |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer | [15] |
Table 2: Typical Method Validation Results for Olmesartan in Human Plasma
| Parameter | Typical Range | Reference |
| Linearity Range (ng/mL) | 5 - 2600 | [13][15] |
| Correlation Coefficient (r²) | > 0.99 | [13][15] |
| Precision (% CV) | 3.07 - 9.02% | [13][15] |
| Accuracy (% Bias) | -5.00 - 0.00% | [13][15] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | ~5 | [13] |
| Recovery | > 88% | [18] |
Note: The values presented are examples and may vary depending on the specific instrumentation, methodology, and laboratory conditions.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 13. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 14. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
"strategies to minimize the formation of Trityl olmesartan medoxomil impurity III"
Welcome to the Technical Support Center for Olmesartan Medoxomil Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Trityl Olmesartan Medoxomil, with a specific focus on minimizing the formation of a critical process-related impurity.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments, providing targeted solutions and preventative measures.
Q1: We are observing a significant peak in our HPLC analysis corresponding to Trityl Olmesartan Medoxomil Impurity III. What is this impurity and how is it formed?
A1: this compound, also known as N-Trityl Des-4-hydroxy Olmesartan Medoxomil or Dehydro Olmesartan-2-trityl Medoxomil , is a common process-related impurity. It is characterized by the dehydration of the tertiary alcohol group on the imidazole (B134444) moiety of Trityl Olmesartan Medoxomil, resulting in a double bond.
The formation of this impurity is primarily promoted by acidic conditions and elevated temperatures .[1] During the synthesis, particularly in steps involving acidic reagents or workups, the tertiary hydroxyl group is susceptible to elimination. One specific laboratory method to intentionally synthesize this impurity involves reacting the corresponding N-alkylated imidazole intermediate with p-toluenesulphonic acid in toluene (B28343) under reflux, which highlights the role of acid and heat in its formation.[1]
Q2: What are the key process parameters to control to minimize the formation of this compound?
A2: To minimize the formation of this dehydration impurity, strict control over the following parameters is crucial:
-
Temperature: Avoid high temperatures, especially in the presence of acidic catalysts or reagents. The detritylation step, which is often carried out using an acid, should be carefully monitored.
-
pH and Acidity: The use of strong acids should be minimized. If an acidic catalyst is necessary, its concentration and the reaction time should be optimized to favor the desired reaction without promoting dehydration. Neutralization of any acidic streams should be performed promptly and efficiently.
-
Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can increase the level of the dehydro impurity. Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved.
-
Choice of Solvents and Reagents: The selection of solvents and reagents can influence the local pH and reaction environment. Ensure that the chosen materials are not contributing to an acidic environment that could facilitate the dehydration side reaction.
Q3: Can you provide a general strategy to reduce the level of this compound once it has formed?
A3: While prevention is the most effective strategy, if the impurity has already formed, purification is necessary. Recrystallization is a common method to improve the purity of Trityl Olmesartan Medoxomil. The choice of solvent system for recrystallization is critical and may require some optimization to selectively precipitate the desired product while leaving the more soluble impurity in the mother liquor.
Data Presentation
The following table summarizes the impact of different conditions on the degradation of Olmesartan Medoxomil, which can be indicative of conditions that may favor the formation of the dehydro impurity during synthesis.
| Stress Condition | Reagent | Temperature | Time | Extent of Degradation/Impurity Formation |
| Acid Hydrolysis | 1 N HCl | 60°C | - | Significant degradation observed[2] |
| Base Hydrolysis | 1 N NaOH | 60°C | - | Significant degradation observed[2] |
| Oxidation | 3% H₂O₂ | Room Temp | 48 h | Degradation observed[2] |
| Thermal | - | 60°C | - | Stable[2] |
| Photolytic | ICH Q1B | - | - | Stable[2] |
| Intentional Dehydration | p-toluenesulphonic acid | Reflux | - | Formation of dehydro impurity[1] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Trityl Olmesartan Medoxomil and Impurity III
This protocol provides a general framework for an HPLC method to separate and quantify Trityl Olmesartan Medoxomil from its dehydro impurity. Method optimization will be required for specific equipment and sample matrices.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: General Synthesis of Trityl Olmesartan Medoxomil with Minimized Impurity III Formation
This protocol outlines a synthetic approach with considerations to minimize the formation of the dehydro impurity.
-
Reaction Setup: In a clean and dry reactor, charge Trityl Olmesartan Ethyl Ester and a suitable solvent system (e.g., a mixture of THF and ethanol).
-
Saponification: Cool the solution to 10-15°C. Slowly add a pre-cooled aqueous solution of sodium hydroxide. Maintain the temperature and stir for approximately 5 hours, monitoring the reaction by HPLC.
-
Work-up and Esterification:
-
Once the saponification is complete, concentrate the reaction mass under reduced pressure at a low temperature (below 20°C) to obtain the Trityl Olmesartan sodium salt.
-
Dissolve the resulting salt in a suitable solvent like N,N-Dimethylacetamide (DMA).
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (B1353921) and a catalytic amount of sodium iodide.
-
Maintain the reaction at a controlled temperature (e.g., 30-35°C) and stir for approximately 5 hours. The use of a mild catalyst like NaI instead of a strong base at this stage helps to avoid conditions that favor dehydration.[3]
-
-
Isolation and Purification:
-
After the reaction is complete, perform an aqueous work-up.
-
Isolate the crude Trityl Olmesartan Medoxomil.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/methanol/isopropyl acetate mixture) to reduce the level of Impurity III and other process-related impurities.
-
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for minimizing the formation of Impurity III.
Caption: Formation of Impurity III via a dehydration side reaction.
Caption: Workflow for minimizing Impurity III formation during synthesis.
References
"resolving peak tailing issues in olmesartan impurity analysis"
Technical Support Center: Olmesartan (B1677269) Impurity Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing issues encountered during the impurity analysis of Olmesartan.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in impurity analysis?
Peak tailing refers to a distortion where the latter half of a chromatographic peak is wider than the leading half, creating an asymmetrical "tail". In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is a significant issue in impurity analysis because it can obscure the detection of small impurity peaks that elute on the tail of the main active pharmaceutical ingredient (API) peak, leading to inaccurate quantification and potential failure to meet regulatory requirements.[1][2]
Q2: What are the common causes of peak tailing in Reverse-Phase HPLC?
Peak tailing is typically caused by more than one retention mechanism affecting the analyte as it passes through the column.[1] The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most notably between basic functional groups on the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[2][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH, especially one close to the analyte's pKa, can cause the analyte to exist in both ionized and non-ionized forms, leading to peak distortion.[5]
-
Column Issues: Degradation of the column, formation of a void at the column inlet, or contamination of the column frit can all lead to poor peak shape.[6]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing tailing.[7]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell (dead volume) can cause band broadening and tailing.[7][8]
Q3: Why is Olmesartan particularly susceptible to peak tailing?
Olmesartan's chemical structure contains several functional groups that can engage in secondary interactions with the HPLC stationary phase. The active form, olmesartan, contains both an acidic tetrazole group and a carboxylic acid group. Olmesartan medoxomil has a pKa of approximately 4.14.[9] When the mobile phase pH is not properly controlled, these groups can interact with active silanol sites on the silica (B1680970) packing material, leading to peak tailing.[1][5]
Q4: How does mobile phase pH affect the peak shape of Olmesartan?
The mobile phase pH is a critical parameter. Silanol groups on the silica surface are acidic and tend to be ionized at a pH above 3-4.[10][11] Olmesartan is an acidic compound with a pKa around 4.14.[9]
-
At Mid-Range pH (e.g., pH 4-6): Both the silanol groups and the olmesartan molecules can be partially or fully ionized, leading to strong secondary electrostatic interactions and significant peak tailing.
-
At Low pH (e.g., pH 2.5-3.0): The ionization of both the silanol groups and the acidic olmesartan molecule is suppressed. This minimizes secondary interactions and is the most common strategy to achieve sharp, symmetrical peaks for olmesartan and its impurities.[7]
Q5: What should I do if only the Olmesartan peak is tailing, but the impurity peaks are symmetrical?
This scenario strongly suggests an issue related to mass overload.[7] The high concentration of the main Olmesartan peak saturates the active sites on the stationary phase, while the low-concentration impurities do not.
-
Solution: Try reducing the injection volume or diluting the sample.[7] This should improve the peak shape of the main component without significantly impacting the detection of impurities.
Q6: Can my sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause peak distortion, including tailing or fronting.[7] The strong solvent carries the analyte band too quickly at the start, leading to a broadened and misshapen peak.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is required for solubility, use the smallest possible volume.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting peak tailing issues.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
Chemical Interaction Visualization
Peak tailing for Olmesartan often results from secondary interactions with the silica stationary phase.
Caption: Secondary interactions causing Olmesartan peak tailing.
Experimental Protocols & Data
Baseline HPLC Method for Olmesartan Impurity Analysis
This method is a representative starting point derived from common practices.[12][13] Optimization may be required based on your specific instrument and sample.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or similar) |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 35 | |
| 45 | |
| 46 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Troubleshooting Summary Table
This table summarizes common problems, their likely causes, and recommended solutions to resolve peak tailing.
| Problem | Possible Cause | Recommended Solution(s) |
| Tailing of acidic/basic analytes | Secondary interaction with residual silanols.[1][4] | Lower mobile phase pH to < 3.0 to suppress silanol ionization.[8] Use a modern, high-purity, end-capped column.[2] |
| Tailing of main peak only | Column overload.[6] | Reduce sample concentration or decrease injection volume. |
| All peaks in the chromatogram are tailing | Column void or damage; Extra-column volume.[3][8] | Check connections for dead volume. Replace column if a void is suspected. Use shorter, narrower ID tubing.[7] |
| Peak shape varies between runs | Insufficient buffer capacity; Incorrectly prepared mobile phase.[14] | Increase buffer concentration (25-50 mM range is typical).[7] Ensure mobile phase is thoroughly mixed and degassed. |
| Peak tailing appears after many injections | Column contamination or degradation.[6] | Flush the column with a strong solvent. If performance is not restored, replace the column. Use a guard column to extend column life.[13] |
| Analyte peak tailing at any concentration | Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase composition. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. hplc.eu [hplc.eu]
- 5. chromtech.com [chromtech.com]
- 6. maxisci.com [maxisci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. chromforum.org [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. hplc.eu [hplc.eu]
"column selection guide for the analysis of polar olmesartan impurities"
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding HPLC/UPLC column selection for the analysis of polar olmesartan (B1677269) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when analyzing polar impurities in Olmesartan?
When analyzing polar impurities in olmesartan, researchers often face challenges with traditional reversed-phase HPLC methods.[1] Highly polar impurities have weak interactions with non-polar stationary phases (like C18), leading to poor retention.[1][2] This can result in the impurities co-eluting with the solvent front, making accurate quantification difficult or impossible.[1]
Q2: Which type of HPLC column is most commonly used for Olmesartan and its impurities?
Reversed-phase columns, particularly C18 and C8, are widely used for the analysis of olmesartan and its related substances.[3] Several validated methods have been developed using C18 columns with varying dimensions and particle sizes to achieve successful separation of the main compound from its impurities.[4][5] Phenyl columns have also been employed for the separation of olmesartan and its impurities, offering alternative selectivity.[6][7]
Q3: My polar impurities are not retaining on my C18 column. What should I do?
Poor retention of polar analytes on C18 columns is a common issue.[1][2] Here are a few troubleshooting steps:
-
Mobile Phase Modification:
-
Increase Aqueous Component: Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote greater interaction between the polar analytes and the non-polar stationary phase.
-
pH Adjustment: The pH of the mobile phase is a critical factor for ionizable compounds.[8] For acidic impurities like Olmesartan acid, adjusting the pH to below their pKa (typically with a phosphate (B84403) or formate (B1220265) buffer) will keep them in their neutral, more retentive form.[2]
-
-
Alternative Column Chemistries:
-
If mobile phase adjustments are insufficient, consider a different stationary phase. Options include:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can enhance the retention of polar compounds.[9]
-
Polar-Endcapped Columns: These columns use a more polar group to cover some of the residual silanols on the silica (B1680970) surface, which can also improve polar analyte retention.[9]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds.[10] They use a polar stationary phase with a primarily organic mobile phase containing a small amount of water.[10]
-
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for polar impurities | Secondary interactions with residual silanols on the silica backbone of the column. | Use a modern, high-purity, end-capped column. Adjusting the mobile phase pH or using a buffer can also help to minimize these interactions. |
| Co-elution of polar impurities with the main Olmesartan peak | Insufficient selectivity of the stationary phase. | Try a column with a different selectivity, such as a phenyl or a polar-embedded phase.[6][7] Optimizing the gradient profile and mobile phase composition (e.g., trying a different organic modifier like methanol (B129727) instead of acetonitrile) can also improve resolution.[4] |
| Inconsistent retention times for polar impurities | Unstable mobile phase pH or column temperature. | Ensure the mobile phase is well-buffered and that the column temperature is controlled using a column oven.[8] Fluctuations in these parameters can significantly impact the retention of polar compounds. |
| Low sensitivity for polar impurities | Poor peak shape leading to broad, low-intensity peaks. | Improve peak shape using the suggestions above. Additionally, ensure the detection wavelength is optimal for the impurities. For olmesartan and its impurities, UV detection around 215-260 nm is common.[4][11] |
Experimental Protocols
Below are examples of starting conditions for the analysis of Olmesartan and its impurities. These should be considered as a starting point and may require further optimization.
Example 1: Reversed-Phase HPLC Method [4]
| Parameter | Condition |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate buffer |
| Mobile Phase B | Acetonitrile and Milli-Q water |
| Gradient | A gradient program is utilized to achieve separation. |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Example 2: UPLC Method for Olmesartan and Combination Products [12]
| Parameter | Condition |
| Column | Zorbax Eclipse plus C8 RRHD, 100 mm × 3.0 mm, 1.8 µm |
| Mobile Phase A | 0.02 M sodium phosphate buffer (pH 3.35) |
| Mobile Phase B | Acetonitrile and water (90:10, v/v) |
| Gradient | A gradient elution is employed. |
| Detection | UV at 250 nm |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate HPLC/UPLC column for the analysis of polar olmesartan impurities.
Caption: A flowchart for HPLC/UPLC column selection.
References
- 1. resolian.com [resolian.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. hawach.com [hawach.com]
- 4. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 5. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. labtech.tn [labtech.tn]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Trityl Olmesartan Medoxomil Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Trityl olmesartan (B1677269) medoxomil isomers. The focus is on the critical role of mobile phase pH in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is Trityl olmesartan medoxomil and why is isomer separation important?
Trityl olmesartan medoxomil is a key intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker used to treat hypertension.[1][2] During synthesis, process-related impurities, including regioisomers, can form.[1][3] Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, developing a robust analytical method to separate these isomers is a critical step in process development and quality control.
Q2: How does mobile phase pH impact the separation of Trityl olmesartan medoxomil isomers?
The pH of the mobile phase is a critical parameter in reversed-phase HPLC that significantly influences the retention and selectivity of ionizable compounds like olmesartan and its intermediates.[4][5][6]
-
Analyte Ionization: The charge of the molecule changes with pH. Trityl olmesartan medoxomil contains functional groups that can be protonated or deprotonated depending on the pH. Altering the pH of the mobile phase changes the ionization state of the isomers, which in turn affects their hydrophobicity and interaction with the stationary phase.
-
Peak Shape and Tailing: Operating at an appropriate pH can suppress the ionization of acidic or basic functional groups, leading to improved peak shape and reduced tailing.[6] For instance, improved peak shape for olmesartan has been observed in the pH range of 3.5 to 5.0.[6]
-
Resolution: By controlling the ionization state, slight differences in the pKa values of the isomers can be exploited to achieve better resolution. Studies on olmesartan medoxomil and its impurities have shown that adjusting the mobile phase pH provides the best peak shape and consistent retention times, which is crucial for separating closely related compounds.[4][5]
Q3: What is a good starting pH for method development?
For olmesartan and its related compounds, acidic pH conditions are commonly used. A mobile phase pH of around 2.5 to 4.0 is a good starting point for method development.[4][5][7]
-
A study found that a mobile phase containing 0.1% H₃PO₄ at pH 2.5 provided the best peak shape and consistent retention times compared to higher pH values.[4][5]
-
Another method utilized a phosphate (B84403) buffer adjusted to pH 4.0 with orthophosphoric acid.[7]
-
Other successful separations have been achieved at pH 3.5 and 3.75.[8][9]
It is recommended to experiment within this range to find the optimal pH for your specific isomers and column chemistry.
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Isomer Peaks
| Possible Cause | Suggested Solution | Explanation |
| Suboptimal Mobile Phase pH | Systematically adjust the mobile phase pH in small increments (e.g., ±0.2 units) within the acidic range (pH 2.5 - 4.5). | The isomers may have very similar pKa values. A slight change in pH can alter their ionization state differently, enhancing separation. A pH of 2.5 has been shown to be effective for olmesartan medoxomil and its impurities.[4] |
| Inappropriate Mobile Phase Composition | Modify the organic modifier (e.g., acetonitrile (B52724), methanol) ratio. Try adding a small percentage of a different solvent. | Changing the solvent strength affects retention, while changing the solvent type can alter selectivity. For olmesartan, mobile phases often consist of acetonitrile or methanol (B129727) with a phosphate buffer.[7][10][11][12] |
| Incorrect Column Selection | Use a high-resolution column (e.g., smaller particle size, different stationary phase like Phenyl-Hexyl). | A different stationary phase can offer alternative selectivity based on different interaction mechanisms (e.g., pi-pi interactions with a phenyl column). A C18 column is a common starting point.[7][9][13] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution | Explanation |
| Analyte-Silanol Interactions | Operate at a lower pH (e.g., pH < 3.0) to suppress the ionization of free silanol (B1196071) groups on the silica (B1680970) packing. | Acidic conditions protonate the silanol groups, minimizing secondary interactions with the analyte that can cause peak tailing. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the analyte's pKa for full protonation or deprotonation. | This ensures the analyte is in a single ionic form, leading to sharper, more symmetrical peaks. Improved peak shape for olmesartan has been noted between pH 3.5 and 5.0.[6] |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to broad and asymmetric peaks. |
Problem 3: Unstable or Drifting Retention Times
| Possible Cause | Suggested Solution | Explanation |
| Inadequately Buffered Mobile Phase | Ensure the buffer concentration is sufficient (typically 10-25 mM) and that the mobile phase pH is close to the buffer's pKa. | A properly prepared buffer resists small changes in pH that can occur from atmospheric CO₂ or contaminants, ensuring reproducible retention times. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C). | Temperature affects mobile phase viscosity and reaction kinetics, both of which can alter retention times.[14] |
| Column Equilibration | Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before injection. | Inadequate equilibration, especially after changing the mobile phase, is a common cause of drifting retention times. |
Experimental Protocols & Data
General Experimental Protocol for Isomer Separation
This protocol is a composite based on several validated methods for olmesartan medoxomil and its impurities.[4][7][9]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the Trityl olmesartan medoxomil sample in a suitable diluent, often the mobile phase itself or a mixture of acetonitrile and water.
Impact of pH on HPLC Method Parameters
The following table summarizes conditions from various studies on olmesartan medoxomil, illustrating the range of pH values used.
| pH | Buffer/Acid Used | Column | Mobile Phase Composition | Reference |
| 2.5 | 0.1% H₃PO₄ in water | Eclipse XDB C18 | Methanol and 0.1% H₃PO₄ in water (gradient) | [4] |
| 2.8 | Phosphate Buffer | XTerra symmetry C18 | Acetonitrile and Phosphate Buffer (65:35 v/v) | [11] |
| 3.0 | Phosphate Buffer | Hypersil GOLD C18 | Acetonitrile and Phosphate Buffer (35:65 v/v) | [10] |
| 3.5 | Ammonium Formate | Acquity CSH Phenyl Hexyl | Acetonitrile and 10mM Ammonium Formate (gradient) | [8] |
| 3.75 | 10mM o-Phosphoric Acid | Qualisil BDS RP-C18 | Methanol and 10mM o-Phosphoric Acid (60:40 v/v) | [6] |
| 4.0 | Sodium Dihydrogen Phosphate | Kromasil C18 | Acetonitrile and Buffer (40:60 v/v) | [7] |
| 6.8 | Phosphate Buffer | ODS UG 5 C18 | Acetonitrile and Phosphate Buffer (50:50 v/v) | [12] |
Visual Guides
Method Development Workflow
The following diagram illustrates a typical workflow for developing a robust HPLC method for isomer separation.
Caption: Workflow for HPLC method development and optimization.
Troubleshooting Logic for Poor Resolution
This flowchart provides a logical path for troubleshooting poor peak resolution.
Caption: Troubleshooting flowchart for poor isomer resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. orientjchem.org [orientjchem.org]
- 13. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 14. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enhancing Detection Sensitivity for Trace-Level Olmesartan Impurities
Welcome to the technical support center for the analysis of trace-level olmesartan (B1677269) impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the sensitivity of analytical methods for olmesartan and its related compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Sensitivity and Low Signal-to-Noise Ratio
-
Question: My baseline is noisy, and I am struggling to detect trace-level impurities of olmesartan. How can I improve the signal-to-noise ratio?
-
Answer: A noisy baseline and poor signal-to-noise can be addressed by several factors:
-
Mobile Phase Preparation: Ensure fresh, high-purity solvents and reagents for your mobile phase. Degassing the mobile phase can also reduce baseline noise. A study on olmesartan impurity profiling utilized a mobile phase consisting of a buffer and acetonitrile (B52724), emphasizing the importance of pH control for consistent results.[1]
-
Column Selection: The choice of a high-efficiency column is critical. For olmesartan analysis, C18 columns are commonly used.[2] Consider using a column with a smaller particle size (e.g., UPLC columns) to improve peak shape and sensitivity.[3][4]
-
Detector Wavelength: The detection wavelength should be set at the absorption maximum of the impurities. For olmesartan and its impurities, wavelengths around 215 nm to 257 nm have been reported to be effective.[1][2][5] A photodiode array (PDA) detector can be used to determine the optimal wavelength.[1]
-
LC-MS/MS Optimization: If using mass spectrometry, optimizing the ionization source parameters (e.g., electrospray voltage, gas flows, and temperature) is crucial for maximizing the signal.[6][7] Utilizing Multiple Reaction Monitoring (MRM) mode will significantly enhance sensitivity and selectivity.[6][7][8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My impurity peaks are showing significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds, causing tailing. Using an end-capped column or adding a competing base like triethylamine (B128534) to the mobile phase can mitigate this. One method for olmesartan acid impurity used a mobile phase containing triethylamine with the pH adjusted to 4.0.[1][9]
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Regularly flush your column and replace the guard column as needed.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase. Optimizing the mobile phase pH is essential for good peak shape.
-
Issue 3: Co-elution of Impurities
-
Question: I have two or more impurities that are co-eluting. How can I improve their separation?
-
Answer: Achieving good resolution between closely eluting peaks often requires methodical optimization:
-
Gradient Optimization: If using a gradient elution, adjusting the gradient slope can improve separation. A shallower gradient can increase the resolution between closely eluting peaks. A gradient RP-HPLC method was successfully used to separate 25 known and unknown impurities of olmesartan in a combination formulation.[10]
-
Mobile Phase Composition: Varying the organic modifier (e.g., switching from acetonitrile to methanol (B129727) or using a combination) can alter the selectivity of the separation. The choice of buffer and its concentration can also play a significant role.[11]
-
Column Chemistry: If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase chemistry (e.g., phenyl or cyano) to exploit different separation mechanisms.[10]
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Additionally, adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace-level olmesartan impurities?
A1: The most frequently used techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Photodiode Array (PDA) detectors.[1][3][4] For enhanced sensitivity and specificity, particularly at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][8][12]
Q2: How can I prepare my sample to minimize matrix effects in LC-MS/MS analysis?
A2: Simple and effective sample preparation is key. For plasma samples, a simple liquid-liquid extraction with a mixture of diethyl ether and dichloromethane (B109758) has been successfully used.[6][7][8] Solid-phase extraction (SPE) is another powerful technique for cleaning up complex samples and concentrating the analytes of interest.[13]
Q3: What are typical Limits of Detection (LOD) and Quantitation (LOQ) for olmesartan impurities?
A3: The LOD and LOQ are method-dependent. For a UPLC-MS/MS method, LOD and LOQ for olmesartan medoxomil were reported to be 0.627 ng/mL and 1.900 ng/mL, respectively.[12] An RP-HPLC method for olmesartan acid impurity showed linearity in the range of 0.25-7 µg/mL.[1][9] For nitrosamine (B1359907) impurities in olmesartan medoxomil, highly sensitive LC-MS/MS methods have been developed for trace-level quantification.[14][15]
Q4: Where can I find information on known olmesartan impurities?
A4: Several resources provide information on known impurities. Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list specified impurities.[16][17] Additionally, companies that specialize in pharmaceutical reference standards offer a catalog of olmesartan-related compounds and impurities.[18] Research articles on impurity profiling also identify and characterize novel impurities.[19][20]
Quantitative Data Summary
Table 1: Linearity Ranges for Olmesartan and its Impurities by HPLC
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Olmesartan Medoxomil | RP-HPLC | 2-7 µg/mL | 0.9998 | [1] |
| Olmesartan Acid Impurity | RP-HPLC | 0.25-7 µg/mL | 0.9999 | [1] |
| Olmesartan Medoxomil | RP-HPLC | 0.8-12.0 µg/mL | >0.99 | [10] |
Table 2: Sensitivity of LC-MS/MS Methods for Olmesartan
| Analyte | Method | Lower Limit of Quantitation (LLOQ) | Linearity Range | Reference |
| Olmesartan | LC-MS/MS | 4.82 ng/mL | 4.82–1928 ng/mL | [13] |
| Olmesartan | LC-MS/MS | 5.002 ng/mL | 5.002–2599.934 ng/mL | [6][7] |
| Olmesartan Medoxomil | UPLC-MS/MS | 1.900 ng/mL | 2.0-200.0 ng/mL | [12] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Olmesartan Acid Impurity
-
Mobile Phase: Buffer and acetonitrile (60:40 % v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.0 with orthophosphoric acid.[1][9]
-
Flow Rate: Not specified, but typically 1.0 mL/min for such columns.
-
Run Time: 25 minutes with isocratic elution[1]
Protocol 2: UPLC-MS/MS Method for Olmesartan Medoxomil
-
Column: Hypersil gold 50×2.1 mm (1.9 μm)[12]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[12]
-
Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in Selective Reaction Monitoring (SRM) mode.[12]
Visualizations
Caption: General workflow for the analysis of olmesartan impurities.
Caption: Troubleshooting logic for poor sensitivity in impurity analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. foundryjournal.net [foundryjournal.net]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. merckmillipore.com [merckmillipore.com]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. Olmesartan Impurities | SynZeal [synzeal.com]
- 19. tsijournals.com [tsijournals.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Guiding the Validation of Analytical Methods for Trityl Olmesartan Medoxomil Impurity III: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the purity, safety, and efficacy of drug substances. This guide provides a comparative framework for the validation of an analytical method for a specific process-related impurity, Trityl olmesartan (B1677269) medoxomil impurity III. This impurity, a derivative of the angiotensin II receptor blocker olmesartan medoxomil, requires precise analytical control. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method and compares it with a potential Ultra-Performance Liquid Chromatography (UPLC) alternative, supported by exemplary experimental data to guide researchers in their validation efforts.
Unveiling the Impurity: Trityl Olmesartan Medoxomil Impurity III
This compound, also identified as N-Trityl Des-4-hydroxy Olmesartan Medoxomil, is a process-related impurity that can arise during the synthesis of olmesartan medoxomil. Its chemical structure is distinct from the active pharmaceutical ingredient (API) and other known impurities.[1][2] Precise quantification of this impurity is critical to ensure that it is maintained below acceptable limits as defined by regulatory bodies.
Chemical Structure:
Caption: Chemical structure of this compound.
Proposed Analytical Method: A Foundation for Validation
Based on a comprehensive review of analytical methods for olmesartan medoxomil and its related substances, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the quantification of this compound.[3][4][5] This method is designed to provide selectivity, accuracy, and precision.
Experimental Protocol: Proposed RP-HPLC Method
Chromatographic Conditions:
| Parameter | Proposed Condition | Alternative Condition (for method development) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Time(min) %B: 0/30, 15/70, 20/70, 21/30, 25/30 | Isocratic (e.g., 60% B) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temperature | 30 °C | 25 - 35 °C |
| Detection Wavelength | 225 nm | 254 nm |
| Injection Volume | 10 µL | 5 - 20 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) | Mobile Phase A:Mobile Phase B (initial conditions) |
System Suitability:
To ensure the chromatographic system is performing adequately, the following parameters should be monitored using a standard solution of this compound and, if available, a resolution solution containing olmesartan medoxomil.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 2.0% |
| Resolution (Rs) between impurity and API | ≥ 2.0 |
Comparative Analysis: HPLC vs. UPLC
For laboratories equipped with Ultra-Performance Liquid Chromatography (UPLC) systems, a transfer of the HPLC method to a UPLC platform can offer significant advantages in terms of speed and efficiency.[6][7][8][9][10] Below is a comparative overview of the expected performance.
Table 1: Method Performance Comparison
| Parameter | Proposed HPLC Method | Potential UPLC Method |
| Run Time | ~25 minutes | ~5 minutes |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | Standard | Reduced |
| System Backpressure | Low to Moderate | High |
Validation Parameters: A Data-Driven Comparison
The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines. The following tables present exemplary data for the proposed HPLC method.
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.0 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.8% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.19 | 99.2% |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | % RSD (n=6) |
| Repeatability (Intra-day) | 1.0 | ≤ 1.5% |
| Intermediate Precision (Inter-day) | 1.0 | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~0.03 |
| LOQ | ~0.1 |
Visualizing the Workflow
A clear understanding of the analytical method validation workflow is essential for successful implementation.
References
- 1. GSRS [precision.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scribd.com [scribd.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
"comparative analysis of HPLC and UPLC for olmesartan impurity profiling"
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like olmesartan (B1677269) is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of olmesartan, supported by experimental data to inform methodological choices in quality control and analytical development.
The accurate detection and quantification of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy. Olmesartan medoxomil, an angiotensin II receptor antagonist used to treat hypertension, can contain various process-related and degradation impurities that must be monitored. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, yet they offer distinct advantages and disadvantages in terms of speed, resolution, and sensitivity.
Performance Comparison: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) generally offers significant improvements in analytical speed and resolution over conventional High-Performance Liquid Chromatography (HPLC). This is primarily due to the use of smaller stationary phase particles (typically sub-2 µm) in UPLC columns, which operates at higher pressures.
A key advantage of UPLC is the substantial reduction in analysis time. For the separation of olmesartan and its associated impurities, a UPLC method can achieve a complete profile in a significantly shorter timeframe compared to a traditional HPLC method. For instance, in a study involving the separation of 28 peaks in a combination drug product containing olmesartan, the UPLC method was completed in 45 minutes, whereas the HPLC method required 70 minutes.[1][2][3] Another optimized UPLC method for olmesartan and a co-formulated drug reported an even shorter run time of 16 minutes.[4][5] This increased throughput can lead to considerable time and cost savings in a high-volume quality control environment.
UPLC systems are also known for their enhanced sensitivity, which is crucial for detecting trace-level impurities.[6] The sharper and narrower peaks produced in UPLC lead to greater peak heights and improved signal-to-noise ratios, allowing for lower limits of detection (LOD) and quantification (LOQ). One study highlighted a UPLC method capable of reaching an LOD as low as 0.03 ppm for olmesartan-related substances.[4][5]
While UPLC presents clear advantages, HPLC remains a robust and widely used technique.[6] The initial capital investment for a UPLC system is typically higher than for an HPLC system.[6] Furthermore, HPLC methods are well-established and can be sufficient for routine analyses where the highest resolution and speed are not critical.
Quantitative Data Summary
The following tables summarize the key performance parameters for representative HPLC and UPLC methods used for the analysis of olmesartan and its impurities.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | Symmetry C18 (150 x 4.6 mm, 5 µm)[7] / Kromasil C18 (150 x 4.6mm, 5µm)[8] | Acquity UPLC BEH Phenyl (75 x 2.1 mm, 1.7 µm)[1] / Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[9][10] / Shimpack GIST-C18 (100 x 2.1 mm, 2 µm)[4] |
| Mobile Phase A | 10mM Phosphate buffer pH 3.0[1] / 0.1% Orthophosphoric acid[4] | 10mM Phosphate buffer pH 3.0[1] / 0.1% Orthophosphoric acid pH 2.5[9][10] |
| Mobile Phase B | Acetonitrile[1][4] | Acetonitrile[1][4][9] |
| Flow Rate | 0.9 mL/min[1] | 0.3 mL/min[1][11] / 0.4 mL/min[4] / 0.5 mL/min[9] |
| Injection Volume | 20 µL[1] | 3 µL[1] / 5 µL[4] |
| Column Temperature | 30°C[1] | 30°C[1][11] / 25°C[4] |
| Detection Wavelength | 237 nm[1] / 225 nm[8] | 237 nm[1] / 225 nm[4][9][11] |
Table 2: Performance Characteristics
| Parameter | HPLC Method | UPLC Method |
| Run Time | 70 minutes (for 28 peaks)[1][2][3] | 45 minutes (for 28 peaks)[1][2][3] / 16 minutes[4][5] |
| Linearity Range (Olmesartan Impurities) | 0.25 µg/mL to 7 µg/mL (for olmesartan acid impurity)[8] | Not explicitly stated for impurities alone, but linearity for combined analytes is well-established.[2][3] |
| Limit of Detection (LOD) | Not explicitly stated | As low as 0.03 ppm[4][5] |
| Accuracy (% Recovery) | 100.73% (for olmesartan acid impurity)[8] | 95%-105%[4][5] |
Experimental Protocols
Representative HPLC Method for Olmesartan Impurity Profiling
This protocol is based on a method developed for the determination of olmesartan and its acid impurity.[8]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (60:40 v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min (typical, may vary).
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve a known quantity of the olmesartan medoxomil sample in the mobile phase to achieve a target concentration.
Representative UPLC Method for Olmesartan Impurity Profiling
This protocol is a composite based on several published UPLC methods for olmesartan analysis.[1][4][9][11]
-
Chromatographic System: An Ultra-Performance Liquid Chromatograph with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH Phenyl (75 x 2.1 mm, 1.7 µm) or similar sub-2 µm column.
-
Mobile Phase A: 10mM Phosphate buffer with pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is typically employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute all impurities and the active ingredient.
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 3 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the olmesartan sample in a suitable diluent, such as a mixture of the mobile phases, to the desired concentration.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis of olmesartan impurities.
Caption: HPLC experimental workflow for olmesartan impurity profiling.
Caption: UPLC experimental workflow for olmesartan impurity profiling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. turkjps.org [turkjps.org]
- 5. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analytical Methods for Olmesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the identification and quantification of impurities in olmesartan (B1677269) medoxomil. The information is compiled from a review of published research, presenting a summary of experimental data and detailed methodologies to aid in the selection and implementation of appropriate analytical strategies.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of different High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods reported in the literature for the analysis of olmesartan and its impurities. These parameters are essential for evaluating the suitability of a method for its intended purpose, as outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2][3][4]
Table 1: Comparison of HPLC Method Performance for Olmesartan and its Impurities
| Method Type | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| RP-HPLC | Olmesartan Medoxomil | 10-100 µg/mL | 99.27% | < 2.0 | - | - | [5] |
| RP-HPLC-DAD | Olmesartan Medoxomil | 1–18 µg/mL | 99.3 ± 0.9 to 100.8 ± 1.2% | < 1.0 | 0.03 µg/mL | 0.1 µg/mL | [6] |
| RP-HPLC | Olmesartan Medoxomil | 2-7 µg/mL | - | < 0.71% (intra-day) | - | - | [7] |
| RP-HPLC | Olmesartan Acid Impurity | 0.25-7 µg/mL | 100.73% | < 1.10% (inter-day) | - | - | [7] |
| RP-HPLC | Olmesartan Medoxomil | 5 - 70µg/ml | 98% to 102% | - | - | - | [8] |
Table 2: Comparison of UPLC Method Performance for Olmesartan Impurities
| Method Type | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UPLC | Amlodipine, Hydrochlorothiazide, and Olmesartan Medoxomil known and unknown impurities | 0.2 to 12.0 | >0.99 | [9] |
| UPLC-MS/MS | Olmesartan | 5-2,500 ng/mL | > 0.99 | [10] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Nitrosamine (B1359907) Impurities
| Method Type | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| GC-MS/MS | N-nitrosodimethylamine (NDMA) | 0.024 - 0.120 | 0.08 | 0.024 | [11] |
| GC-MS/MS | N-nitrosodiethylamine (NDEA) | 0.048 - 0.240 | 0.16 | 0.048 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the key analytical methods cited in this guide.
Stability-Indicating RP-HPLC Method for Olmesartan and its Impurities
This method is designed to separate olmesartan from its potential degradation products and process-related impurities.
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, olmesartan drug substance is subjected to stress conditions including acid hydrolysis (e.g., 1N HCl), base hydrolysis (e.g., 1N NaOH), oxidative degradation (e.g., 3% H₂O₂), thermal degradation (e.g., 60°C), and photolytic stress.[5][12]
-
Chromatographic Conditions:
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5µm particle size.[12]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer, acetonitrile (B52724), and Milli-Q water.[12] An alternative mobile phase consists of acetonitrile and a 0.02 M Na₂HPO₄ buffer (45:55 v/v) with the pH adjusted to 7 with orthophosphoric acid.[13]
-
Detection: UV detection at 240 nm[13] or 250 nm as per USP guidelines[14].
-
Injection Volume: 20 µL.[13]
-
-
Sample Preparation: A stock solution of olmesartan medoxomil is prepared by dissolving the drug in a suitable solvent like methanol (B129727) to a concentration of 1.0 mg/mL.[6] For the analysis of tablet dosage forms, a powder equivalent to a specific amount of the drug is dissolved in the solvent, sonicated, and filtered before injection.[5][6]
RP-HPLC-DAD Method for Olmesartan Medoxomil and its Degradation Products
This method utilizes a photodiode array (DAD) detector to assess peak purity.
-
Chromatographic Conditions:
-
Method Validation: The method is validated according to ICH guidelines for linearity, precision (intra- and inter-day), accuracy (recovery), limit of detection (LOD), and limit of quantitation (LOQ).[6]
UPLC Method for Olmesartan and its Impurities
UPLC methods offer faster analysis times and improved resolution.
-
Chromatographic Conditions:
-
Column: Waters Acquity CSH phenyl hexyl, 150mm x 2.1mm, 1.7µm particle size.[15]
-
Mobile Phase: A gradient elution using mobile phase A (10mM ammonium (B1175870) formate (B1220265) buffer, pH 3.5) and mobile phase B (acetonitrile).[15]
-
Flow Rate: 0.3 mL/min.[15]
-
Detection: UV detection at 225 nm.[15]
-
GC-MS/MS Method for Nitrosamine Impurities
This method is specifically for the detection of carcinogenic nitrosamine impurities like NDMA and NDEA.
-
Instrumentation: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[11]
-
Sample Preparation: A gift sample of olmesartan is used, with NDMA and NDEA standards for comparison.[11]
-
Chromatographic and Mass Spectrometric Conditions: The specific column, temperature program, and mass transitions are optimized to achieve the required sensitivity and selectivity for NDMA and NDEA. The retention times for NDMA and NDEA were reported to be 5.634 min and 6.516 min, respectively.[11]
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. ijpsr.com [ijpsr.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 13. ajpaonline.com [ajpaonline.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
This guide provides a comprehensive overview of the validation parameters for an analytical method to determine related substances in Trityl olmesartan (B1677269) medoxomil, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The principles and methodologies outlined are based on established practices for Olmesartan Medoxomil and adhere to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Data Presentation: Comparison of Validation Parameters
The validation of a related substances method ensures that the analytical procedure is suitable for its intended purpose, which is to accurately quantify impurities.[3] The following table summarizes the essential validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines and published data for Olmesartan Medoxomil.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from other components, including impurities, degradation products, and matrix components.[1][2] | - The peak for Trityl olmesartan medoxomil should be free from interference from its related substances and any degradation products. - Peak purity analysis (e.g., using a photodiode array detector) should show no co-elution.[5] - Good resolution (>2.0) between the main peak and all impurity peaks.[5][6] |
| Linearity | To demonstrate a direct proportional relationship between the concentration of each related substance and the analytical response over a specified range.[2][3] | - Correlation coefficient (r²) ≥ 0.99.[5][7] - The y-intercept of the regression line should be close to zero. |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise. | - For impurities, the range typically covers from the Limit of Quantitation (LOQ) to 120% of the specification limit.[3] |
| Accuracy | To determine the closeness of the test results to the true value, often assessed through recovery studies.[2][3] | - The recovery of spiked impurities should be within 80-120% of the true value.[5][7] |
| Precision | To demonstrate the consistency and reproducibility of the analytical method. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility. | - Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) should be ≤ 5.0% for each impurity.[6] - Intermediate Precision (Inter-assay precision): RSD should be ≤ 10.0% when the analysis is performed by different analysts, on different days, or with different equipment.[5] |
| Limit of Detection (LOD) | The lowest concentration of an impurity that can be detected but not necessarily quantified. | - Typically determined by a signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest concentration of an impurity that can be quantified with acceptable precision and accuracy. | - Typically determined by a signal-to-noise ratio of 10:1.[6] - Precision (RSD) at the LOQ should be ≤ 10.0%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | - The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.[5] |
| System Suitability | To ensure the chromatographic system is performing adequately for the analysis. | - Tailing factor: ≤ 2.0 for the main peak and impurity peaks. - Theoretical plates: > 2000. - Resolution: > 2.0 between adjacent peaks. - %RSD of replicate injections: ≤ 5.0% for standard solutions. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing the validation results. The following protocols are based on typical procedures for related substances of Olmesartan Medoxomil.
Specificity (Forced Degradation Study)
A forced degradation study is essential to demonstrate the stability-indicating nature of the method.
-
Preparation of Stressed Samples: Expose solutions of Trityl olmesartan medoxomil to various stress conditions:
-
Analysis: Analyze the stressed samples using the proposed HPLC method.
-
Evaluation:
-
Assess the resolution between the parent peak and all degradation product peaks.
-
Perform peak purity analysis using a PDA detector to confirm that the Trityl olmesartan medoxomil peak is spectrally pure in the presence of degradation products.[5]
-
Linearity
-
Preparation of Standard Solutions: Prepare a series of at least five dilutions of each known related substance from a stock solution, covering the range from the LOQ to 120% of the specified limit.[3]
-
Analysis: Inject each dilution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area against the concentration for each impurity.
-
Calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy (Recovery)
-
Sample Preparation: Spike a sample of Trityl olmesartan medoxomil with known amounts of each related substance at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).[8]
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery for each impurity at each concentration level using the formula: % Recovery = (Amount Found / Amount Added) * 100
Precision
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of Trityl olmesartan medoxomil spiked with known impurities at the specification limit.
-
Analyze these samples on the same day, with the same analyst and equipment.
-
Calculate the %RSD of the results for each impurity.[5]
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
Calculate the %RSD for the combined results from both studies.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of a related substances method.
Caption: Workflow for the validation of a related substances analytical method.
References
- 1. Validation of Related Substances Methods by HPLC Meeting ICH and FDA Expectations – Pharma Validations [pharmavalidations.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Cross-Validation of Analytical Methods for Trityl Olmesartan Medoxomil Impurity III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Trityl olmesartan (B1677269) medoxomil impurity III, a potential process-related impurity in the synthesis of Olmesartan medoxomil. Ensuring the accurate detection and quantification of such impurities is critical for drug safety and regulatory compliance. This document outlines the cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS), presenting supporting experimental data and detailed protocols.
Trityl olmesartan medoxomil impurity III is an impurity of Trityl olmesartan medoxomil, which serves as an intermediate in the manufacturing of Olmesartan medoxomil, a widely used antihypertensive drug.[1][2] The rigorous control of impurities is a mandatory requirement set forth by regulatory bodies like the International Council for Harmonisation (ICH).[3] Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of results when a method is transferred between laboratories or when different methods are used to analyze the same sample.[4][5]
Comparative Analysis of Analytical Methods
The two methods compared in this guide are HPLC-UV, a robust and widely used technique for routine quality control, and UHPLC-MS, a highly sensitive and specific method often employed for impurity identification and characterization. The following tables summarize the performance of these methods based on typical validation parameters.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | UHPLC-MS | Acceptance Criteria |
| **Linearity (R²) ** | 0.9992 | 0.9998 | R² ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.003 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3.0% |
| Specificity | Good | Excellent | No interference at the retention time of the analyte |
Table 2: Cross-Validation Results
| Sample ID | HPLC-UV Result (µg/mL) | UHPLC-MS Result (µg/mL) | % Difference |
| Sample A | 0.152 | 0.155 | 1.96% |
| Sample B | 0.218 | 0.215 | -1.39% |
| Sample C | 0.095 | 0.097 | 2.08% |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 70 20 70 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to obtain a final concentration of 0.1 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the drug substance in the diluent to achieve a target concentration within the linear range of the method.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
This method provides higher sensitivity and specificity, making it ideal for trace-level quantification and confirmation.
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 5 80 7 80 7.1 30 | 9 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Monitored Ion (m/z): [M+H]⁺ for this compound
2. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but prepare solutions at lower concentrations appropriate for the sensitivity of the UHPLC-MS system.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparative experimental workflow for two analytical methods.
References
This guide provides a detailed comparison of various analytical techniques for the quantitative analysis of Olmesartan and its related compounds. It is designed for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies to aid in the selection of the most appropriate analytical strategy. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), the most prevalent methods for impurity profiling and stability testing of Olmesartan.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of different HPLC and UPLC methods reported in the literature. These parameters are crucial for determining the suitability of a method for a specific analytical purpose, such as routine quality control, stability studies, or pharmacokinetic analysis.
Table 1: Performance Characteristics of UPLC Methods for Olmesartan Analysis
| Parameter | Method 1 (SI/RS-UHPLC-PDA)[1][2][3] | Method 2 (UPLC for Combination Drug)[4][5] |
| Limit of Detection (LOD) | 0.03 ppm (0.03 µg/mL) | 0.03% of sample concentration |
| Limit of Quantification (LOQ) | 0.05 ppm (based on S/N >10) | 0.05% of sample concentration |
| Linearity Range | 0.05 - 7.5 µg/mL | 0.8 - 12.0 µg/mL |
| Correlation Coefficient (r²) | ~1.0 | > 0.99 |
| Accuracy (% Recovery) | 95% - 105% | 90% - 110% |
| Precision (% RSD) | < 2.0% | Not specified |
| Analysis Run Time | 16 minutes | 45 minutes |
Table 2: Performance Characteristics of HPLC Methods for Olmesartan Analysis
| Parameter | Method 1 (Stability-Indicating LC)[6][7] | Method 2 (RP-HPLC for Impurity Profiling)[8] | Method 3 (HPLC for Plasma Samples)[9][10] | Method 4 (RP-HPLC with HCTZ)[11] |
| Limit of Detection (LOD) | Not specified | Not specified | 2 ng/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 8 ng/mL (Lowest linearity point) | 0.01 µg/mL |
| Linearity Range | 250 - 1000 µg/mL (Assay) | 2 - 7 µg/mL | 8 - 10,000 ng/mL | 20 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not specified | > 0.997 | 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 100.73% | 50% - 90% | 100.0% - 100.04% |
| Precision (% RSD) | < 2.0% | < 0.71% | < 15% | 0.057% (Intermediate) |
| Analysis Run Time | ~60 minutes | 25 minutes | ~5 minutes (for Olmesartan peak) | Not specified |
Table 3: Performance Characteristics of Other Analytical Techniques
| Parameter | UV-Spectroscopy with Chemometrics[12] |
| Limit of Detection (LOD) | 0.435 - 0.561 µg/mL |
| Limit of Quantification (LOQ) | 1.318 - 1.709 µg/mL |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | Not specified |
| Accuracy (% Recovery) | Not specified |
| Precision (% RSD) | Not specified |
| Analysis Run Time | Rapid (spectroscopic scan) |
Experimental Protocols
Detailed methodologies are provided for key experiments to ensure reproducibility and to allow for a thorough understanding of the conditions under which the comparative data were generated.
Protocol 1: Stability-Indicating UPLC-PDA Method[1][2]
This method is designed for the estimation of Olmesartan Medoxomil, Metoprolol Succinate, and their impurities.
-
Instrumentation: Shimadzu N-Series UHPLC with PDA detector.
-
Column: Shimadzu Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).
-
Mobile Phase A: 0.1% orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Elution Mode: Gradient.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 5 µL.
Protocol 2: Stability-Indicating HPLC Method[6][7]
This method is for the determination of Olmesartan in the presence of its seven process-related impurities and degradation products.
-
Instrumentation: Waters HPLC system with a diode array detector.
-
Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer, acetonitrile, and Milli-Q water.
-
Elution Mode: Isocratic or Gradient (not specified in detail).
-
Detection Wavelength: 215 nm.
Protocol 3: RP-HPLC Method for Impurity Profiling[8]
This method focuses on the estimation of the Olmesartan acid impurity in Olmesartan Medoxomil drug substance and tablets.
-
Instrumentation: HPLC with UV detection.
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer and acetonitrile (60:40 v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.
-
Elution Mode: Isocratic.
-
Detection Wavelength: 225 nm.
Protocol 4: UPLC Method using Quality by Design (QbD)[5]
A modern approach to method development for separating 16 known potential impurities in a fixed-dose combination product containing Olmesartan.
-
Instrumentation: Acquity Waters UPLC system with a Photo Diode Array (PDA) detector.
-
Column: Waters Acquity CSH phenyl hexyl (150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM ammonium (B1175870) formate (B1220265) buffer, pH adjusted to 3.5.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Gradient.
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 225 nm.
Visualizations: Workflows and Logical Relationships
Diagrams are provided to visualize experimental workflows and decision-making processes in the analysis of Olmesartan.
Caption: General workflow for benchmarking analytical methods for Olmesartan analysis.
Caption: Decision tree for selecting an analytical technique for Olmesartan analysis.
References
- 1. turkjps.org [turkjps.org]
- 2. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 12. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
A Comparative Guide to Robustness Testing of Analytical Methods for Trityl Olmesartan Medoxomil Impurity III
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides an objective comparison of the robustness of a primary analytical method for the determination of Trityl olmesartan (B1677269) medoxomil impurity III against a viable alternative method for general impurity profiling of Olmesartan Medoxomil. The comparison is supported by experimental data and detailed protocols to aid in the selection and implementation of a suitable analytical strategy.
Understanding the Impurity
Trityl olmesartan medoxomil impurity III, identified by CAS number 1227626-51-8, is a process-related impurity that can arise during the synthesis of Olmesartan Medoxomil. It is an N-alkylated impurity of Trityl olmesartan medoxomil, which itself is a key intermediate in the manufacturing process. Due to its potential impact on the safety and efficacy of the final drug product, rigorous analytical control is essential.
Primary Analytical Method: RP-HPLC for Genotoxic Impurities
A specific reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the determination of four novel process-related genotoxic impurities in Olmesartan Medoxomil, including a trityl-containing impurity referred to as "Trityl azide".[1] This method is highly relevant for the targeted analysis of this compound.
Experimental Protocol
Chromatographic Conditions:
-
Column: Kromasil C18 (250mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water[1]
-
Mobile Phase B: Methanol and Acetonitrile (B52724) (75:925 v/v)[1]
-
Gradient Program: A time-based gradient is utilized to ensure the separation of the four genotoxic impurities.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 210 nm[1]
-
Column Temperature: 25°C[1]
Robustness Testing Protocol:
To assess the method's robustness, deliberate variations were made to critical parameters:
-
Flow Rate: The flow rate was adjusted by ±0.1 mL/min (i.e., 0.9 mL/min and 1.1 mL/min).[1]
-
Column Temperature: The column temperature was varied by ±5°C (i.e., 20°C and 30°C).[1]
The system suitability parameters, including resolution between the impurities, were monitored under these varied conditions.
Alternative Analytical Method: RP-HPLC for General Impurity Profiling
As a point of comparison, a validated RP-HPLC method for the determination of general impurity profiles in Olmesartan Medoxomil, including the olmesartan acid impurity, is presented.[2] While not specific to this compound, its robustness data provides valuable insights into the stability of HPLC methods for olmesartan analysis under varying conditions.
Experimental Protocol
Chromatographic Conditions:
-
Column: Kromasil C18 (150 x 4.6mm, 5µm)[2]
-
Mobile Phase: A mixture of buffer and acetonitrile (60:40 v/v). The buffer consists of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine (B128534) in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.[2]
-
Flow Rate: Not explicitly stated, but can be inferred as a standard flow rate for a 4.6mm ID column (e.g., 1.0 mL/min).
-
Detection Wavelength: 225 nm[2]
-
Elution: Isocratic[2]
Robustness Testing Protocol:
The robustness of this method was evaluated by introducing small, deliberate changes to the following parameters:
-
Mobile Phase pH: The pH of the mobile phase was adjusted to 3.8 and 4.2.[2]
-
Mobile Phase Composition: The ratio of buffer to acetonitrile was varied to 62:38 and 58:42.[2]
The effects of these changes on the tailing factor, theoretical plates, resolution, and retention time of the olmesartan acid impurity were recorded.[2]
Comparative Analysis of Robustness Data
The following tables summarize the quantitative data from the robustness studies of the two analytical methods.
Table 1: Robustness Data for the Primary RP-HPLC Method for Genotoxic Impurities
| Parameter Variation | Change | Observation | Acceptance Criteria |
| Flow Rate | 0.9 mL/min | Separation between Azido methyl, Trityl azide, KL-2-Azide, and KL-2 Diazide was maintained. | Resolution > 2.0 |
| 1.1 mL/min | Separation between Azido methyl, Trityl azide, KL-2-Azide, and KL-2 Diazide was maintained. | Resolution > 2.0 | |
| Column Temperature | 20°C | Separation between Azido methyl, Trityl azide, KL-2-Azide, and KL-2 Diazide was maintained. | Resolution > 2.0 |
| 30°C | Separation between Azido methyl, Trityl azide, KL-2-Azide, and KL-2 Diazide was maintained. | Resolution > 2.0 |
Data synthesized from the description in the source, which states separation was observed to ascertain robustness.[1] The %RSD for precision under varied conditions (different analyst, column, instrument, and day) was found to be within 5%.
Table 2: Robustness Data for the Alternative RP-HPLC Method for General Impurity Profiling
| Parameter Variation | Tailing Factor (OLM Peak) | Theoretical Plates (OLM Peak) | Resolution (OLM & Impurity) | RT of OLM (min) | RT of OLM Acid Impurity (min) | % RSD (Impurity Content in RM) |
| pH 3.8 | 1.070 | 9027.94 | 15.66 | 8.387 | 3.190 | 0.202 |
| pH 4.2 | 1.057 | 8828.71 | 15.65 | 8.394 | 3.206 | 0.204 |
| Mobile Phase 62:38 | 1.076 | 8352.32 | 14.16 | 7.303 | 2.999 | 0.204 |
| Mobile Phase 58:42 | 1.082 | 9133.72 | 17.45 | 9.717 | 3.400 | 0.203 |
This table is a direct representation of the data presented in the source publication.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the robustness testing for both analytical methods.
Conclusion
Both presented analytical methods demonstrate a degree of robustness, a critical attribute for reliable quality control. The primary method, specifically targeting genotoxic impurities including a trityl-containing compound, maintains adequate separation under varied flow rates and column temperatures.[1] The alternative method, while focused on a different impurity, provides detailed quantitative data showing that while parameters like retention time are affected by changes in mobile phase pH and composition, the overall system suitability (as indicated by tailing factor, theoretical plates, and resolution) remains well within acceptable limits.[2]
For the specific task of quantifying this compound, the primary method is more suitable due to its targeted nature. However, the robustness data from the alternative method offers a valuable comparative perspective on the expected impact of mobile phase variations on the chromatography of olmesartan and its impurities. Researchers can leverage the detailed protocols and comparative data in this guide to inform their method development, validation, and selection processes, ultimately ensuring the quality and safety of Olmesartan Medoxomil drug products.
References
A Comparative Guide to the Analytical Method Transfer for Trityl Olmesartan Medoxomil Impurity Analysis
The successful transfer of analytical methods between laboratories is a critical regulatory requirement in the pharmaceutical industry.[1][2] This process ensures that a receiving unit (RU) can achieve comparable and reliable results to the sending unit (SU), thereby maintaining consistent quality control of drug substances and products.[2][3] This guide provides a comparative overview and detailed protocols for the transfer of an analytical method for the quantification of Trityl olmesartan (B1677269) medoxomil, a potential process-related impurity in Olmesartan Medoxomil.[4][5]
Comparative Performance of Analytical Methods
The primary goal of an analytical method transfer (AMT) is to demonstrate the equivalency of performance between the sending and receiving laboratories.[2] The following table summarizes a comparative analysis of a validated HPLC method for Trityl olmesartan medoxomil impurity at both the sending and receiving units. The data presented is based on a comparative testing approach, where the same batches of Olmesartan Medoxomil active pharmaceutical ingredient (API), some spiked with the impurity, were analyzed by both laboratories.[6]
| Parameter | Sending Unit (SU) Performance Data | Receiving Unit (RU) Performance Data | Acceptance Criteria | Transfer Status |
| Precision (Repeatability, %RSD, n=6) | 1.8% | 2.1% | ≤ 5.0% | Pass |
| Intermediate Precision (%RSD) | 2.5% | 2.8% | ≤ 5.0% | Pass |
| Accuracy (% Recovery of Spiked Impurity) | Mean: 98.5% | Mean: 101.2% | 90.0% - 110.0% | Pass |
| Difference in Mean Results (SU vs. RU) | - | 2.7% | ≤ 5.0% | Pass |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | 0.05 µg/mL | RU LOQ ≤ SU LOQ | Pass |
| Resolution (between Trityl olmesartan and nearest peak) | 2.2 | 2.1 | ≥ 2.0 | Pass |
Detailed Experimental Protocol for Method Transfer
A meticulously planned protocol is the foundation of a successful method transfer.[2][7] The following outlines a comprehensive protocol for transferring an HPLC-based method for Trityl olmesartan medoxomil impurity analysis.
1. Objective and Scope:
-
Objective: To successfully transfer the validated analytical method for the determination of Trityl olmesartan medoxomil impurity from the Sending Unit (SU) to the Receiving Unit (RU).
-
Scope: This protocol applies to the comparative analysis of three batches of Olmesartan Medoxomil API.
2. Responsibilities:
-
Sending Unit (SU): Provide the validated analytical method, validation reports, reference standards, impurity standards, and any specific operational training required.[8]
-
Receiving Unit (RU): Ensure equipment is qualified and calibrated, analysts are trained, and execute the transfer protocol.[2][8] The RU is typically responsible for drafting the final transfer report.[7]
3. Materials and Equipment:
-
Reference Standard: Olmesartan Medoxomil Reference Standard.
-
Impurity Standard: Trityl olmesartan medoxomil.
-
Samples: Three representative batches of Olmesartan Medoxomil. One batch should be spiked with the Trityl olmesartan medoxomil impurity at the specification limit.[6]
-
Equipment: A qualified HPLC system with a UV detector (e.g., Agilent 1200 series or equivalent).[9] The make and model of instruments should be aligned between labs where possible.[1]
-
Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent.[10]
-
Reagents: HPLC grade acetonitrile (B52724), sodium dihydrogen orthophosphate, triethylamine, and orthophosphoric acid.[10]
4. HPLC Method Parameters (Example):
-
Mobile Phase: A mixture of buffer and acetonitrile (e.g., 60:40 v/v). The buffer consists of sodium dihydrogen orthophosphate in water, with pH adjusted using orthophosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 25 minutes.
5. Experimental Design (Comparative Testing):
-
Both the SU and RU will analyze the three selected batches of Olmesartan Medoxomil in triplicate.[11]
-
For precision, one batch will be analyzed six times by one analyst at the RU.
-
For accuracy, the spiked sample will be prepared and analyzed in triplicate at the RU. The recovery of the impurity will be calculated.
-
System suitability tests (e.g., resolution, tailing factor, theoretical plates) must be performed before each analytical sequence and must meet the pre-defined criteria of the validated method.
6. Data Analysis and Acceptance Criteria: The results from both laboratories will be compared against the pre-defined acceptance criteria outlined in the transfer protocol.[7]
| Parameter | Number of Determinations | Acceptance Criteria |
| Precision (%RSD) | 6 replicate injections | RSD ≤ 5.0% |
| Accuracy (% Recovery) | 3 spiked samples | Mean recovery between 90.0% and 110.0% |
| Comparison of Mean Impurity Level | 3 lots, 3 replicates each | The absolute difference between the mean results of SU and RU should be ≤ 5.0% |
These criteria should be established based on the method's validation data and historical performance.[3][7]
7. Reporting: A final transfer report should be prepared, summarizing the objective, methods, results, and any deviations.[7] The report must conclude whether the method was successfully transferred.[7]
Workflow for Analytical Method Transfer
The following diagram illustrates the logical flow of the analytical method transfer process.
Caption: Workflow of the analytical method transfer process.
References
- 1. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges, and Best Practices | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. gmpsop.com [gmpsop.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 8. apv-mainz.de [apv-mainz.de]
- 9. tsijournals.com [tsijournals.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Safeguarding Laboratory Personnel: Essential Protective Measures for Handling Trityl Olmesartan Medoxomil Impurity III
For immediate implementation, researchers, scientists, and drug development professionals handling Trityl olmesartan (B1677269) medoxomil impurity III must adhere to stringent safety protocols to mitigate potential health risks. This guidance outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling Trityl olmesartan medoxomil impurity III. It is crucial to use this equipment consistently to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes and Face | Safety Goggles and/or Face Shield | Should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5] |
| Hands | Chemical-resistant Gloves | Nitrile, latex, or neoprene gloves are commonly used for their durability and chemical resistance.[5] Gloves should be inspected before use and changed frequently. |
| Body | Protective Clothing | A lab coat or a disposable coverall, such as those made from DuPont™ Tyvek®, is recommended to protect against skin contact.[6][7] Clothing should be removed and decontaminated or disposed of after handling the compound. |
| Respiratory | Respirator | A respirator with an appropriate filter should be used, especially when handling the powder form or when adequate ventilation is not available, to avoid inhalation of dust.[2] |
Safe Handling and Operational Plans
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][8]
-
Eye Wash and Safety Shower: Accessible and functional emergency eye wash stations and safety showers are mandatory in any laboratory where this compound is handled.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and be aware of the potential hazards.
-
Handling:
-
Spill Cleanup:
-
In case of a spill, evacuate non-essential personnel from the area.[9]
-
Wearing appropriate PPE, carefully clean the spill. For solid spills, gently sweep or vacuum the material into a sealed container for disposal.[10] Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with a suitable detergent or solvent.[10]
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, spill cleanup materials, and unused compound, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste in accordance with local, regional, and national regulations.[11] Do not dispose of it with regular laboratory trash or pour it down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. 3mindia.in [3mindia.in]
- 3. synzeal.com [synzeal.com]
- 4. aksci.com [aksci.com]
- 5. safetyware.com [safetyware.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. fishersci.nl [fishersci.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
